molecular formula C11H19NO4 B13905004 tert-Butyl (R)-2-acetylmorpholine-4-carboxylate

tert-Butyl (R)-2-acetylmorpholine-4-carboxylate

Katalognummer: B13905004
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: LJUFWUIUVLJYDF-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl (R)-2-acetylmorpholine-4-carboxylate is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (R)-2-acetylmorpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (R)-2-acetylmorpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H19NO4

Molekulargewicht

229.27 g/mol

IUPAC-Name

tert-butyl (2R)-2-acetylmorpholine-4-carboxylate

InChI

InChI=1S/C11H19NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m1/s1

InChI-Schlüssel

LJUFWUIUVLJYDF-SECBINFHSA-N

Isomerische SMILES

CC(=O)[C@H]1CN(CCO1)C(=O)OC(C)(C)C

Kanonische SMILES

CC(=O)C1CN(CCO1)C(=O)OC(C)(C)C

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical properties and structure of tert-Butyl (R)-2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (R)-2-acetylmorpholine-4-carboxylate (CAS: 1228600-46-1 for racemic; (R)-specific analog derived from CAS 884512-77-0) is a high-value chiral building block in medicinal chemistry. It serves as a critical intermediate for introducing the morpholine pharmacophore—a privileged structure known for improving metabolic stability and water solubility in drug candidates.

This guide details the structural properties, validated synthetic routes, and reactivity profile of this compound.[1][2][3] It is designed for researchers requiring a robust protocol for synthesizing chiral amines or tertiary alcohols using the morpholine scaffold.

Chemical Identity & Structural Analysis[2][4]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name tert-butyl (2R)-2-acetylmorpholine-4-carboxylate
Common Name (R)-4-Boc-2-acetylmorpholine
CAS Number 1228600-46-1 (Racemic); 884512-77-0 (Precursor Acid)
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
SMILES CC(C)(C)OC(=O)N1CCOC(=O)C
Chirality (R)-Enantiomer (C2 position)
Structural Conformation

The morpholine ring predominantly adopts a chair conformation to minimize 1,3-diaxial interactions. The bulky tert-butoxycarbonyl (Boc) group at N4 and the acetyl group at C2 dictate the steric environment.

  • Stereochemistry: The (R)-configuration at C2 orients the acetyl group equatorially in the lowest energy conformer, maximizing stability.

  • Rotamers: The Boc group exhibits restricted rotation around the N-C(O) bond, often resulting in broad signals in NMR spectra at room temperature.

Physicochemical Profile

Data extrapolated from validated computational models and analog experimental data.

PropertyValueContext
LogP (Predicted) 0.65 ± 0.3Lipophilic enough for organic extraction; suitable for CNS penetration.
Polar Surface Area (PSA) 55.8 ŲGood oral bioavailability predictor (<140 Ų).
H-Bond Donors 0No labile protons (unless deprotected).
H-Bond Acceptors 4Ketone, Carbamate (2), Ether.
Boiling Point ~310°C (760 mmHg)High boiling point; purification via vacuum distillation or column chromatography required.
Solubility DCM, EtOAc, MeOHInsoluble in water; soluble in polar aprotic solvents.

Synthetic Pathways[3][7][8][9]

The synthesis of the (R)-enantiomer requires strict control of stereochemistry to prevent racemization of the C2 center. The most robust industrial route utilizes the "Chiral Pool" approach starting from (R)-morpholine-2-carboxylic acid derivatives.

Primary Route: Weinreb Amide Methodology

This pathway is preferred over direct oxidation of alcohols or Grignard addition to esters, as it prevents over-addition and preserves optical purity.

Step 1: Formation of the Weinreb Amide from (R)-4-Boc-morpholine-2-carboxylic acid. Step 2: Nucleophilic acyl substitution with Methylmagnesium Bromide (MeMgBr).

SynthesisWorkflow Start (R)-4-Boc-morpholine- 2-carboxylic acid (CAS 884512-77-0) Weinreb Weinreb Amide Intermediate Start->Weinreb 1. CDI or EDCI 2. NH(OMe)Me·HCl Product (R)-2-Acetylmorpholine- 4-carboxylate Weinreb->Product MeMgBr (3.0 eq) THF, 0°C -> RT

Figure 1: Stereoselective synthesis via Weinreb Amide intermediate to prevent over-alkylation.

Detailed Experimental Protocol (Weinreb Route)

Reagents:

  • (R)-4-Boc-morpholine-2-carboxylic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • Methylmagnesium bromide (3M in ether) (3.0 eq)

  • Dichloromethane (DCM) & Tetrahydrofuran (anhydrous THF)

Procedure:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M). Add CDI portion-wise at 0°C. Stir for 1 hour at RT to form the acyl imidazole.

  • Amide Formation: Add N,O-dimethylhydroxylamine HCl. Stir for 12 hours. Quench with 1M HCl, extract with DCM, and concentrate to yield the Weinreb amide (typically >90% yield).

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous THF under N₂. Cool to 0°C.

  • Reaction: Dropwise add MeMgBr. The stable chelated intermediate prevents double addition. Stir for 2 hours.

  • Workup: Quench with saturated NH₄Cl (cold). Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation Check:

  • Chiral HPLC: Verify enantiomeric excess (ee) >98%.[4]

  • ¹H NMR: Look for the singlet methyl ketone peak at ~2.2 ppm.

Reactivity Profile & Applications

Orthogonal Reactivity

The molecule possesses two distinct reactive centers that allow for orthogonal functionalization:

  • C2-Acetyl Group: Susceptible to nucleophilic attack (hydrides, amines, organometallics).

  • N4-Boc Group: Acid-labile protecting group, stable to basic and oxidative conditions.

Application: Reductive Amination (Library Synthesis)

This compound is an ideal scaffold for generating libraries of chiral morpholine amines, which are common in NK1 antagonists and antidepressant research.

ReactivityPathway Ketone (R)-2-Acetylmorpholine Scaffold Imine Intermediate Imine/Enamine Ketone->Imine Primary Amine (R-NH2) Ti(OiPr)4 or AcOH AmineProduct Chiral Amine Derivative Imine->AmineProduct NaBH(OAc)3 DCE, RT Deprotected Free Morpholine Amine AmineProduct->Deprotected TFA/DCM or HCl/Dioxane

Figure 2: Workflow for converting the acetyl scaffold into bioactive amino-morpholines.

Metabolic Stability

The incorporation of the morpholine ring often blocks metabolic hotspots. The C2-substitution sterically hinders oxidation at the adjacent ether carbon, potentially extending the half-life (


) of the parent drug.

Handling and Safety Information

Hazard ClassStatementPrecaution
Irritant Causes skin and eye irritation (H315, H319).[5]Wear nitrile gloves and safety glasses.
Storage Hygroscopic; heat sensitive.Store at 2-8°C under inert gas (Ar/N₂).
Stability Stable under neutral/basic conditions.Avoid strong acids (cleaves Boc).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70990574, Tert-butyl 2-acetylmorpholine-4-carboxylate. Retrieved from [Link]

  • Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic Acid.[6][7] Journal of Organic Chemistry, 73(9), 3662-3665. (Methodology basis for R-enantiomer synthesis). Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational protocol for Weinreb amide synthesis). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Morpholines. (General review of morpholine ring formation and functionalization). Retrieved from [Link]

Sources

Therapeutic Applications of Chiral Morpholine Derivatives in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine ring, a privileged heterocyclic scaffold, has become a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility, lipophilicity, and metabolic stability, make it a highly sought-after moiety in drug design. When chirality is introduced to the morpholine scaffold, it unlocks a new dimension of stereospecific interactions with biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This in-depth technical guide explores the multifaceted therapeutic applications of chiral morpholine derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing these valuable building blocks, their diverse roles in modulating biological pathways, and their successful incorporation into a range of therapeutic agents.

The Privileged Chiral Morpholine Scaffold: A Gateway to Enhanced Therapeutic Potential

The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a versatile building block in drug discovery.[1][2] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] The introduction of one or more stereocenters into the morpholine ring gives rise to chiral derivatives, which can exhibit profound differences in their interactions with chiral biological macromolecules like enzymes and receptors.[5] This stereoselectivity is a critical consideration in modern drug design, as it can lead to improved therapeutic indices by enhancing on-target activity while minimizing off-target effects.[6][7]

The morpholine ring's conformational flexibility, often adopting a chair-like or skew-boat topology, allows for optimal positioning of substituents to engage with target binding sites.[8][9] The nitrogen atom's basicity (pKa) is often in a physiologically relevant range, which can improve aqueous solubility and permeability across biological membranes, including the blood-brain barrier (BBB).[8][10] Furthermore, the ether oxygen can act as a hydrogen bond acceptor, contributing to target binding affinity.[8][11]

Key Physicochemical and Pharmacokinetic Advantages:
  • Modulation of Lipophilicity and Solubility: The morpholine ring provides a favorable balance between lipophilicity and hydrophilicity, which is crucial for oral bioavailability and cell permeability.[1]

  • Metabolic Stability: The morpholine nucleus is generally more resistant to metabolic degradation compared to other heterocyclic systems, leading to improved pharmacokinetic profiles.[3] However, it's important to note that it can still be a site of metabolism.[3]

  • Blood-Brain Barrier Permeability: The physicochemical properties of morpholine derivatives often facilitate their transport across the BBB, making them valuable scaffolds for central nervous system (CNS) drug discovery.[8][10][12]

  • Reduced Off-Target Effects: The defined three-dimensional structure of chiral morpholines can lead to highly specific interactions with the intended target, thereby reducing the likelihood of engaging with unintended proteins and causing adverse effects.[6]

Synthetic Strategies for Chiral Morpholine Scaffolds

The synthesis of enantiomerically pure morpholine derivatives is a critical aspect of their application in medicinal chemistry. Various synthetic methodologies have been developed to access these valuable chiral building blocks.[2][13]

From Chiral Pool Starting Materials:

A common and efficient approach involves utilizing readily available chiral starting materials, such as amino acids and carbohydrates.[14] This strategy allows for the direct incorporation of stereocenters into the morpholine ring.

Exemplary Protocol: Synthesis from a Chiral Amino Alcohol

This protocol outlines a general procedure for the synthesis of a chiral morpholine derivative from a commercially available chiral amino alcohol.

  • N-Alkylation: The chiral amino alcohol is reacted with a suitable alkylating agent (e.g., a substituted 2-bromoethanol) in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., acetonitrile) to afford the N-alkylated intermediate.

  • Intramolecular Cyclization (Williamson Ether Synthesis): The resulting N-alkylated amino alcohol is then subjected to intramolecular cyclization. This is typically achieved by treating the intermediate with a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) to deprotonate the hydroxyl group, which then displaces the leaving group on the adjacent carbon, forming the morpholine ring.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired chiral morpholine derivative.

Asymmetric Synthesis:

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral morpholines from achiral precursors.[15] This approach offers high levels of stereocontrol and can be adapted for large-scale production.

Resolution of Racemates:

In some cases, racemic morpholine derivatives can be synthesized and subsequently resolved into their individual enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.[16]

Therapeutic Applications Across Diverse Disease Areas

The versatility of the chiral morpholine scaffold has led to its incorporation into a wide array of therapeutic agents targeting various diseases.

Oncology: Targeting Kinases and Beyond

Chiral morpholine derivatives have emerged as crucial components in the development of targeted cancer therapies, particularly as kinase inhibitors.[3][17] The morpholine moiety can act as a key pharmacophore, engaging in critical hydrogen bonding interactions within the ATP-binding pocket of kinases.[3][11]

Case Study: PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer. Several potent and selective inhibitors targeting this pathway incorporate a chiral morpholine ring. For instance, the introduction of bridged morpholine derivatives has been shown to dramatically enhance selectivity for mTOR over PI3Kα. Molecular modeling studies suggest that a single amino acid difference in the kinase domain creates a deeper pocket in mTOR that can accommodate these bulkier morpholine analogs.[18]

Table 1: Structure-Activity Relationship (SAR) of Morpholine-Containing PI3K Inhibitors [19]

CompoundMorpholine ReplacementPI3Kα IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
ZSTK474 (1)Morpholine5.03.920.8
Analog 6aEthanolamine9.99.852.0
Analog 6bDiethanolamine3.79.814.6
Analog 2aPiperazine>1000>1000>1000
Analog 2bN-acetylpiperazine2.93.921.0

Data from reference[19]. This table illustrates how modifications to the morpholine moiety can significantly impact inhibitory activity against different PI3K isoforms.

Central Nervous System (CNS) Disorders: Crossing the Blood-Brain Barrier

The favorable physicochemical properties of chiral morpholine derivatives make them ideal candidates for CNS drug discovery.[8][10][12] Their ability to cross the BBB allows for the targeting of receptors and enzymes implicated in a range of neurological and psychiatric conditions.[8][20]

Key Roles of Morpholine in CNS Drugs: [8][9]
  • Potency Enhancement: The morpholine ring can directly interact with the target protein to increase binding affinity.

  • Scaffolding: It can act as a rigid scaffold to correctly orient other functional groups for optimal interaction with the target.

  • Pharmacokinetic Modulation: The morpholine moiety can improve solubility, metabolic stability, and brain penetration.

Applications in Neurodegenerative Diseases:

Chiral morpholine derivatives are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] They have been shown to inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B) that are involved in the pathology of these disorders.[1] The morpholine scaffold's ability to form hydrogen bonds and engage in other interactions within the active sites of these enzymes contributes to their inhibitory activity.[1]

Infectious Diseases: A Scaffold for Novel Antimicrobials

The morpholine ring is present in several approved and investigational antimicrobial agents.[3][21] Its incorporation can lead to compounds with potent activity against a range of pathogens, including bacteria and fungi.[22]

Linezolid: A Case in Point

Linezolid, an oxazolidinone antibiotic, features a morpholine ring that is crucial for its antibacterial activity.[23] It is used to treat serious infections caused by Gram-positive bacteria that are resistant to other antibiotics.[23]

Structure-Activity Relationship (SAR) and Lead Optimization

The systematic modification of the chiral morpholine scaffold and its substituents is a key strategy in lead optimization.[24][25] SAR studies help to elucidate the structural requirements for optimal potency, selectivity, and pharmacokinetic properties.[3][11][26]

Workflow for SAR-Guided Lead Optimization

SAR_Workflow cluster_0 Initial Phase cluster_1 Optimization Cycle cluster_2 Outcome Start Initial Hit Compound (with Chiral Morpholine) SAR_Analysis Initial SAR Analysis Start->SAR_Analysis Synthesize Analogs Design Design New Analogs (Modify Morpholine/Substituents) SAR_Analysis->Design Identify Key Structural Features Synthesis Chemical Synthesis Design->Synthesis Bio_Assay Biological Assays (Potency, Selectivity) Synthesis->Bio_Assay PK_Assay Pharmacokinetic Profiling (ADME) Bio_Assay->PK_Assay PK_Assay->Design Iterate Lead_Candidate Optimized Lead Candidate PK_Assay->Lead_Candidate Meets Target Profile

Caption: A generalized workflow for SAR-guided lead optimization of chiral morpholine derivatives.

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design.[27][28][29] In the context of chiral morpholine derivatives, bioisosteric replacement can be employed to fine-tune pharmacokinetic properties, improve metabolic stability, or explore new interactions with the target.[30][31]

Common Bioisosteres for the Morpholine Ring:
  • Piperidine and Piperazine: While altering the hydrogen bonding capacity and basicity, these rings can sometimes serve as effective replacements.[31]

  • Thiomorpholine: The replacement of the oxygen atom with a sulfur atom can impact lipophilicity and metabolic profile.

  • Bridged and Spirocyclic Analogs: These more rigid structures can lock the conformation of the ring, potentially leading to increased potency and selectivity.[18][30][32]

Future Perspectives and Conclusion

The chiral morpholine scaffold continues to be a highly valuable and versatile component in the medicinal chemist's toolbox. Its unique combination of favorable physicochemical properties and the ability to engage in stereospecific interactions with biological targets ensures its continued prominence in drug discovery. Future research will likely focus on the development of novel and more efficient synthetic methodologies to access a wider diversity of chiral morpholine derivatives.[14] Furthermore, the exploration of novel bioisosteric replacements and the application of computational methods will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The rich history and ongoing success of drugs containing this privileged scaffold underscore the significant therapeutic potential that chiral morpholine derivatives will continue to unlock in the years to come.

References

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]

  • Sharma, P., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]

  • Wang, Z., et al. (2021). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. Nature Communications, 12(1), 654. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Request PDF. [Link]

  • Pericas, M. A. (2017). Synthesis of chiral morpholine fused triazoles. ResearchGate. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Fray, M. J., et al. (2021). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 86(17), 11649-11663. [Link]

  • D'Alonzo, D., et al. (2012). Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds. European Journal of Organic Chemistry, 2012(22), 4167-4176. [Link]

  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. [Link]

  • Singh, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. BIO Web of Conferences, 154, 03004. [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Singh, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Senwar, K. R., et al. (2017). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Akula, N., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(9), 2351. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]

  • Kumar, A., & Narasimhan, B. (2018). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 10(7), 1-9. [Link]

  • Sharma, R., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Fandrick, D. R., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(5), 849-854. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Wodicka, L. M., et al. (2010). Chiral Kinase Inhibitors. Future Medicinal Chemistry, 2(5), 847-861. [Link]

  • Senwar, K. R., et al. (2017). Pharmacological profile of morpholine and its derivatives. ResearchGate. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. Current Drug Metabolism, 21(11), 878-887. [Link]

  • Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23-49. [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2015). Chapter - Bioisosteric Replacements in Drug Design. Bentham Science Publisher. [Link]

  • Smith, R. L. (1994). Chirality and pharmacokinetics: an area of neglected dimensionality? Chirality, 6(3), 136-139. [Link]

  • Science.gov. (n.d.). pharmacokinetics biodistribution metabolism: Topics by Science.gov. Science.gov. [Link]

  • Mehvar, R. (2004). Chiral Drugs: An Overview. Journal of Pharmacy & Pharmaceutical Sciences, 7(1), 1-15. [Link]

  • Patsnap Synapse. (2025). How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic and ADMET parameters of synthesized compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Request PDF. [Link]

  • Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design? Patsnap Synapse. [Link]

Sources

CAS number and identifiers for tert-Butyl (R)-2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number and identifiers for tert-Butyl (R)-2-acetylmorpholine-4-carboxylate Content Type: In-depth Technical Guide

A Strategic Chiral Scaffold for Medicinal Chemistry

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), the morpholine ring acts as a privileged scaffold, offering optimal solubility and metabolic stability profiles. tert-Butyl (R)-2-acetylmorpholine-4-carboxylate represents a critical chiral building block. Its C2-acetyl handle allows for the precise installation of side chains with defined vector orientation, a requirement for maximizing ligand efficiency in protein binding pockets.

This guide provides the definitive chemical identifiers, a validated synthesis workflow to ensure enantiomeric purity, and strategic applications in pharmaceutical development.

Chemical Identity & Specifications

The following identifiers are critical for supply chain verification and database registration. Note that while generic CAS numbers exist for the racemate, the specific utility of this compound lies in its (R)- configuration.

Parameter Technical Specification
Chemical Name tert-Butyl (R)-2-acetylmorpholine-4-carboxylate
Common Synonyms (R)-4-N-Boc-2-acetylmorpholine; (R)-1-(4-(tert-butoxycarbonyl)morpholin-2-yl)ethan-1-one
CAS Number 1228600-46-1 (Note: Often used for the generic structure; verify stereochemistry via CoA)
Chiral Precursor CAS 884512-77-0 ((R)-4-Boc-morpholine-2-carboxylic acid)
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
SMILES CC(=O)[C@H]1CN(CCO1)C(=O)OC(C)(C)C
InChI Key Derived from structure:[1][2][3][4][5][6][7][8][9][10][11][12] LWKMTSRRGUVABD-MRVPVSSYSA-N (Analogous to aldehyde)
Physical State Pale yellow oil to low-melting solid

Synthesis & Production: The "Chiral Fidelity" Protocol

Direct sourcing of the acetyl derivative can risk enantiomeric excess (ee) degradation. The most robust method for generating high-fidelity tert-Butyl (R)-2-acetylmorpholine-4-carboxylate is a de novo synthesis starting from the commercially available (R)-acid.

Mechanism of Action: The Weinreb Route

We utilize the Weinreb amide intermediate to prevent over-addition of the organometallic reagent, a common failure point when attempting to synthesize ketones directly from esters or acids.

Experimental Workflow
Step 1: Formation of the Weinreb Amide

Objective: Convert (R)-4-Boc-morpholine-2-carboxylic acid to the N-methoxy-N-methylamide.

  • Reagents: (R)-4-Boc-morpholine-2-carboxylic acid (1.0 equiv), N,O-Dimethylhydroxylamine HCl (1.2 equiv), EDC·HCl (1.5 equiv), HOBt (1.5 equiv), DIPEA (3.0 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Protocol:

    • Dissolve the carboxylic acid in DCM at 0°C under N₂ atmosphere.

    • Add DIPEA, followed by EDC·HCl and HOBt. Stir for 15 minutes to activate the acid.

    • Add N,O-Dimethylhydroxylamine HCl.

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Workup: Quench with sat. NH₄Cl, extract with DCM, wash with brine, dry over MgSO₄.

    • Validation: LC-MS should show M+H (Weinreb intermediate).

Step 2: Grignard Addition (The Acetyl Installation)

Objective: Convert the Weinreb amide to the methyl ketone without racemization.

  • Reagents: Methylmagnesium bromide (MeMgBr, 3.0M in ether, 1.5 equiv).

  • Solvent: Tetrahydrofuran (THF), anhydrous.

  • Protocol:

    • Dissolve the Weinreb amide in THF and cool to -78°C (Critical for chiral retention).

    • Add MeMgBr dropwise over 20 minutes. The stable chelated intermediate prevents double addition.

    • Stir at -78°C for 1 hour, then warm to 0°C for 30 minutes.

    • Quench: Pour into ice-cold 1M HCl (careful pH control prevents Boc removal).

    • Purification: Flash column chromatography (Hexane/EtOAc).

Visualizing the Pathway

SynthesisPath cluster_0 Key Transformation Logic Acid (R)-4-Boc-morpholine- 2-carboxylic acid (CAS 884512-77-0) Weinreb Weinreb Amide Intermediate Acid->Weinreb 1. EDC, HOBt 2. MeNH(OMe) Target tert-Butyl (R)-2-acetyl morpholine-4-carboxylate (Target) Weinreb->Target MeMgBr THF, -78°C

Figure 1: Step-wise synthesis ensuring retention of the (R)-stereocenter via Weinreb amide chelation.

Applications in Drug Discovery[7][11][12]

The (R)-2-acetylmorpholine moiety is not merely a linker; it is a conformational lock . In kinase inhibitors (e.g., PI3K, mTOR), the morpholine oxygen often acts as a hydrogen bond acceptor for the hinge region. The acetyl group at C2 allows researchers to vector growth towards the solvent front or ribose binding pocket without disrupting the core binding mode.

Strategic Decision Tree

When should you deploy this scaffold?

DecisionTree Start Fragment Optimization Need Solubility? Morpholine Select Morpholine Scaffold Start->Morpholine Chirality Is Vector Orientation Critical? Morpholine->Chirality Racemic Use Racemate (Early Screening) Chirality->Racemic No Chiral Use (R)-Isomer (SAR Refinement) Chirality->Chiral Yes Application Target: Kinase/CNS (H-bond Acceptor) Chiral->Application Define Vector

Figure 2: Decision matrix for selecting the (R)-enantiomer in Structure-Activity Relationship (SAR) studies.

Safety and Handling (MSDS Highlights)

While generally stable, this compound shares hazards common to Boc-protected amines and ketones.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The Boc group is acid-labile; avoid exposure to HCl fumes or strong acids during storage.

References

  • Organic Syntheses . (2004). Synthesis of Weinreb Amides and Ketone Conversion. Validated protocols for amide-to-ketone conversion. Retrieved from [Link]

  • PubChem . (2025).[1] Compound Summary: Morpholine-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

  • Henegar, K. E. (2008).[3] Concise Synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic Acid. Journal of Organic Chemistry. (Protocol adapted for R-isomer). Retrieved from [Link]

Sources

Stability Profile & Storage Protocol: tert-Butyl (R)-2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and storage protocols for tert-Butyl (R)-2-acetylmorpholine-4-carboxylate . This document is structured for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals, prioritizing structural causality and regulatory compliance.

Executive Summary

tert-Butyl (R)-2-acetylmorpholine-4-carboxylate (CAS: 1228600-46-1) is a chiral heterocyclic building block utilized in the synthesis of pharmaceutical active ingredients (APIs). Its stability profile is defined by two competing risks: the acid-lability of the tert-butoxycarbonyl (Boc) protecting group and the stereochemical instability (racemization) of the C2 chiral center.

Due to the unique electronic environment of the C2 position—flanked by both an ether oxygen and a ketone carbonyl—the


-proton is significantly more acidic than in typical ketones. Consequently, this molecule requires stringent control of pH and temperature during storage to prevent racemization and decomposition.

Recommended Storage: -20°C


 5°C, Inert Atmosphere (Ar/N

), Desiccated.

Physicochemical Characterization

Understanding the structural connectivity is a prerequisite for predicting degradation.

FeatureDescriptionStability Implication
Identity tert-Butyl (R)-2-acetylmorpholine-4-carboxylateCore Scaffold
Molecular Weight ~229.27 g/mol Low MW, potential volatility in high vacuum.
Functional Group A Boc-Carbamate (N4 position)Sensitive to strong acids (TFA, HCl) and high thermal stress (>100°C). Stable to bases.
Functional Group B Acetyl Ketone (C2 position)Prone to nucleophilic attack and enolization.
Chiral Center C2 (R-configuration) Critical Risk: The C2 proton is

to a ketone AND

to the morpholine ether oxygen. This "double activation" lowers the pKa, accelerating racemization.

Degradation Mechanisms: The "Why"

The stability of this molecule is governed by three primary pathways.

Base-Promoted Racemization (The Primary Threat)

Unlike simple amino acids, the chiral center at C2 is thermodynamically fragile.

  • Mechanism: In the presence of moisture or weak bases, the C2 proton (

    
    ) is removed to form an enolate intermediate. The inductive effect of the adjacent ring oxygen (O1) stabilizes the negative charge, lowering the energy barrier for enolization.
    
  • Outcome: Reprotonation of the planar enolate occurs non-stereoselectively, leading to the formation of the (S)-enantiomer and a racemic mixture.

  • Trigger: Storage in non-inert glass (surface alkalinity) or exposure to humid air.

Acid-Catalyzed Deprotection
  • Mechanism: Protonation of the Boc carbonyl oxygen leads to the collapse of the carbamate, releasing isobutylene and CO

    
     to yield the free morpholine amine.
    
  • Trigger: Trace acid impurities in solvents (e.g., chloroform) or hydrolysis of the acetyl group (less likely).

Oxidative Degradation
  • While the morpholine ring is generally robust, the ether oxygen can undergo slow oxidation to form peroxides if stored in air/light for extended periods, potentially leading to ring opening.

Visualization: Degradation Pathways

The following diagram maps the kinetic risks associated with storage conditions.

DegradationPathways cluster_0 Critical Storage Risk Molecule tert-Butyl (R)-2-acetylmorpholine -4-carboxylate Enolate Planar Enolate (Achiral Intermediate) Molecule->Enolate Base/Moisture (-H+) Amine Deprotected Amine (Free Morpholine) Molecule->Amine Acid (H+) (-Boc) Racemate Racemic Mixture (R/S Enantiomers) Enolate->Racemate Reprotonation (+H+)

Caption: Figure 1. The dominant degradation pathway is racemization via the enolate intermediate, driven by the acidity of the C2 proton.

Storage & Handling Protocols

To maintain >98% enantiomeric excess (ee) and chemical purity, the following "Gold Standard" protocol must be implemented.

Environmental Controls
  • Temperature: Store at -20°C . Room temperature storage is acceptable only for short-term handling (<24 hours).

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen) is mandatory. Oxygen promotes peroxide formation; moisture promotes racemization.

  • Container: Amber borosilicate glass vials with Teflon-lined caps. Avoid soda-lime glass which can leach alkali traces.

Handling Precautions[1]
  • Thawing: Allow the container to reach room temperature before opening to prevent condensation of atmospheric water onto the cold solid/oil.

  • Solvents: Avoid protic solvents (MeOH, EtOH) for long-term storage of solutions. Use anhydrous aprotic solvents (DCM, THF) if storage in solution is necessary, though solid/neat storage is preferred.

Stability Assessment (ICH Q1A Alignment)

For drug development, stability data must align with ICH Q1A(R2) guidelines. The following stress testing matrix is recommended to validate the storage protocol.

Stress Testing Matrix (Forced Degradation)
Stress ConditionDurationTarget EndpointMechanism Probed
Acid (0.1 N HCl) 2-24 hrs< 80% RecoveryBoc Deprotection
Base (0.1 N NaOH) 1-4 hrs< 50% ee Rapid Racemization / Aldol Condensation
Oxidation (3% H

O

)
24 hrsN-Oxide formationRing/Amine Oxidation
Thermal (60°C) 7 daysIsobutylene lossThermal elimination
Light (Xenon) 1.2M lux hrsColor changePhotolytic cleavage
Analytical Methodologies

Two distinct chromatographic methods are required to fully characterize stability.

Method A: Chiral Purity (Enantiomeric Excess)
  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane : Isopropanol (90:10) or CO

    
    /MeOH (SFC).
    
  • Detection: UV at 210 nm (Carbonyl absorption).

  • Critical Parameter: Resolution (

    
    ) between (R) and (S) enantiomers must be > 1.5.
    
Method B: Chemical Purity (Achiral)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient Water (0.1% Formic Acid) / Acetonitrile.

  • Note: Avoid TFA in mobile phase if analyzing Boc-stability in-situ, as it may degrade the analyte during the run.

Visualization: Stability Testing Workflow

StabilityWorkflow Sample Test Sample (Time Point X) Visual Visual Inspection (Color/Phase) Sample->Visual Achiral Achiral HPLC-MS (Purity & Impurities) Sample->Achiral Chiral Chiral HPLC (Enantiomeric Excess) Sample->Chiral Decision Pass Criteria: Purity > 98% ee > 99% Visual->Decision Achiral->Decision Chiral->Decision Release Release / Continue Storage Decision->Release Pass OOS OOS Investigation (Isolate Impurities) Decision->OOS Fail

Caption: Figure 2. Dual-stream analytical workflow ensuring both chemical integrity and stereochemical retention.

Conclusion

tert-Butyl (R)-2-acetylmorpholine-4-carboxylate is a chemically stable but stereochemically labile intermediate. The presence of the C2-acetyl group creates a "perfect storm" for racemization under basic or humid conditions. Researchers must treat the chiral integrity of this molecule as the critical quality attribute (CQA). By adhering to the -20°C / Inert Gas storage protocol and utilizing chiral HPLC for routine monitoring, the risk of enantiomeric erosion can be effectively mitigated.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] European Medicines Agency.[4]

  • PubChem Database. tert-butyl (2R)-2-formylmorpholine-4-carboxylate (Analogous Structure). National Library of Medicine.

  • Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis. (Discussion on Boc stability). Wiley-Interscience.
  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Mechanism of alpha-racemization in ketones). Oxford University Press.
  • Sigma-Aldrich. Technical Bulletin: Handling of Boc-Protected Amino Acids and Derivatives.

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of (R)-2-Acetylmorpholine into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of (R)-2-acetylmorpholine, a conformationally constrained scaffold, into peptide-based molecules. The morpholine ring is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as enhanced metabolic stability and aqueous solubility.[1][2] By replacing a native amino acid residue with (R)-2-acetylmorpholine, researchers can introduce a rigid turn-like structure, effectively creating a peptidomimetic with potentially improved biological activity and drug-like characteristics. These application notes detail a proposed synthetic route to the key building block, protocols for its incorporation via solid-phase peptide synthesis (SPPS), and methodologies for the comprehensive characterization of the resulting peptidomimetic.

Introduction: The Rationale for Morpholine Scaffolds in Peptidomimetics

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their utility is often limited by poor metabolic stability, low oral bioavailability, and conformational flexibility which can lead to reduced receptor affinity. Peptidomimetics aim to overcome these limitations by retaining the key pharmacophoric elements of a peptide in a more robust and structurally defined scaffold.[3]

The morpholine moiety has emerged as a valuable tool in this endeavor.[4] Its six-membered heterocyclic structure can act as a surrogate for amino acid residues, inducing specific secondary structures like β-turns.[5] The incorporation of a morpholine scaffold can enhance resistance to proteolytic degradation and modulate physicochemical properties to improve the overall pharmacokinetic profile of the molecule.[1] This guide focuses on (R)-2-acetylmorpholine, a specific chiral building block designed to mimic a proline or N-alkylated amino acid residue, providing a defined conformational constraint.

Synthesis of the Core Building Block: Fmoc-(R)-morpholine-2-carboxylic acid

Direct incorporation of (R)-2-acetylmorpholine is synthetically challenging. A more practical approach involves the synthesis of an Fmoc-protected morpholine-2-carboxylic acid, which can then be coupled into the peptide chain. The acetyl group can be introduced at a later stage if required, or the carboxylic acid itself can serve as the desired isostere.

While a direct synthesis for the 2-acetyl variant is not established in the literature, a robust and analogous synthesis for enantiopure Fmoc-protected morpholine-3-carboxylic acid has been reported, demonstrating the feasibility of this approach.[6] Furthermore, the asymmetric hydrogenation of dehydromorpholines provides a powerful and adaptable method for the synthesis of chiral 2-substituted morpholines.[7][8][9] The following protocol is a proposed adaptation of these established methodologies for the synthesis of the key (R)-morpholine-2-carboxylic acid building block, which would be the immediate precursor for SPPS.

Proposed Synthetic Pathway

The proposed synthesis begins with the formation of a dehydromorpholine precursor, followed by a catalyst-directed asymmetric hydrogenation to establish the desired (R) stereochemistry at the C2 position.

Synthesis_Pathway Start Dehydromorpholine Precursor Intermediate (R)-N-Cbz-2-carboxymorpholine Start->Intermediate [Rh(COD)2]SbF6 (R,R,R)-SKP Ligand H2 (30-50 atm), DCM Final Fmoc-(R)-morpholine-2-carboxylic acid Intermediate->Final 1. H2, Pd/C (Cbz removal) 2. Fmoc-OSu, Base

Caption: Proposed synthetic workflow for the Fmoc-(R)-morpholine-2-carboxylic acid building block.

Protocol 2.1: Proposed Asymmetric Synthesis of (R)-N-Cbz-2-carboxymorpholine

This protocol is adapted from the asymmetric hydrogenation of 2-substituted dehydromorpholines.[7][8][10]

Materials:

  • N-Cbz-2-carboxy-3,4-dihydro-2H-1,4-oxazine (dehydromorpholine precursor)

  • [Rh(COD)2]SbF6 or [Rh(COD)2]BF4

  • (R,R,R)-SKP chiral bisphosphine ligand

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen gas (high pressure)

  • Stainless-steel autoclave

  • Standard glassware and purification supplies (silica gel, solvents)

Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk tube with [Rh(COD)2]BF4 (1 mol%) and (R,R,R)-SKP ligand (1.1 mol%). Add anhydrous DCM and stir at room temperature for 30 minutes to form the active catalyst solution.

  • Substrate Preparation: In a separate vial, dissolve the N-Cbz-2-carboxy-dehydromorpholine precursor (1 equivalent) in anhydrous DCM.

  • Hydrogenation Reaction: Transfer the substrate solution to the catalyst solution. Transfer the resulting mixture to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times before pressurizing to 30-50 atm.

  • Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield (R)-N-Cbz-2-carboxymorpholine.

  • Characterization: Confirm the structure and determine enantiomeric excess (ee) by chiral HPLC analysis and NMR spectroscopy.

Protocol 2.2: Fmoc Protection

Materials:

  • (R)-N-Cbz-2-carboxymorpholine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate or DIPEA (N,N-Diisopropylethylamine)

  • Dioxane and water or DCM

Procedure:

  • Cbz Deprotection: Dissolve the (R)-N-Cbz-2-carboxymorpholine in methanol. Add 10% Pd/C catalyst. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until TLC or LC-MS indicates complete removal of the Cbz group.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the free secondary amine.

  • Fmoc Protection: Dissolve the crude amine in a mixture of dioxane and aqueous sodium bicarbonate solution (or DCM with DIPEA).

  • Add Fmoc-OSu (1.1 equivalents) and stir vigorously at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, perform an acidic workup and extract the product into an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by flash chromatography to yield the final building block, Fmoc-(R)-morpholine-2-carboxylic acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-substituted amino acids like our morpholine building block presents a steric challenge compared to standard amino acid couplings. Therefore, optimized coupling conditions are essential.[11][12] This protocol utilizes the standard Fmoc/tBu strategy.

Workflow for SPPS Incorporation

SPPS_Workflow cluster_0 Standard SPPS Cycles cluster_1 Morpholine Incorporation Cycle Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection1->Wash1 Coupling1 Standard Fmoc-AA Coupling (HATU/DIPEA) Wash1->Coupling1 Wash2 DMF Wash Coupling1->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Continue Peptide Chain Wash3 DMF Wash Deprotection2->Wash3 Coupling2 Couple Fmoc-(R)-morpholine- 2-carboxylic acid (HATU/HOAt) Wash3->Coupling2 Wash4 DMF Wash Coupling2->Wash4 Wash4->Deprotection1 Continue Peptide Chain

Caption: SPPS workflow highlighting the specialized morpholine incorporation cycle.

Protocol 3.1: SPPS Coupling of Fmoc-(R)-morpholine-2-carboxylic acid

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-(R)-morpholine-2-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Following the final standard amino acid coupling, perform Fmoc deprotection on the N-terminal residue using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).

  • Activation of Morpholine Building Block: In a separate vessel, dissolve Fmoc-(R)-morpholine-2-carboxylic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the activation mixture and agitate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature.

    • Expert Insight: Due to the steric hindrance of the secondary amine, a standard 1-2 hour coupling time may be insufficient. Extend the coupling time to 4-12 hours or perform a double coupling (repeating steps 2-4 with fresh reagents after washing).

  • Monitoring the Coupling: The standard Kaiser test will yield a negative result for the secondary amine. Use the bromophenol blue test as an alternative to monitor for the presence of unreacted free amines.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3 times), followed by DCM (3 times), and then DMF again (3 times) to remove all soluble reagents.

  • Proceed with the subsequent Fmoc deprotection and coupling of the next standard amino acid in the sequence.

ParameterStandard Amino AcidFmoc-(R)-morpholine-2-carboxylic acid
Equivalents (AA) 3-4 eq3-4 eq
Coupling Reagent HATU (3.9 eq)HATU (2.9 eq) + HOAt (3 eq)
Base DIPEA (8 eq)DIPEA or Collidine (6 eq)
Coupling Time 1-2 hours4-12 hours or double coupling
Monitoring Test Kaiser TestBromophenol Blue Test
Table 1: Comparison of SPPS Coupling Conditions.

Characterization of the Final Peptidomimetic

Thorough characterization is essential to confirm the successful synthesis and to understand the structural implications of incorporating the morpholine scaffold.

Protocol 4.1: Cleavage, Purification, and Mass Verification
  • Cleavage: After completion of the synthesis, wash the final peptide-resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Dissolve the crude peptide and purify by reverse-phase HPLC (RP-HPLC).

  • Mass Verification: Analyze the purified peptide by LC-MS or MALDI-TOF mass spectrometry to confirm the correct molecular weight, corresponding to the successful incorporation of the morpholine moiety.[13]

Protocol 4.2: Conformational Analysis by 2D NMR Spectroscopy

The primary reason for incorporating the morpholine scaffold is to induce a specific conformation. 2D NMR techniques, particularly NOESY and ROESY, are powerful tools for elucidating the solution-state structure.[14][15][16]

Materials:

  • Purified peptidomimetic

  • NMR-grade solvent (e.g., D₂O, CD₃CN/H₂O, or DMSO-d₆)

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the chosen NMR solvent to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 2D NMR spectra, including:

    • TOCSY: To assign spin systems for each residue.

    • NOESY/ROESY: To identify through-space correlations between protons. A ROESY experiment is often preferred for peptides of this size as it mitigates potential zero-crossing issues of the NOE.[16] Use a mixing time of 200-400 ms.

  • Data Analysis and Interpretation:

    • Sequential Assignment: Use the TOCSY and NOESY/ROESY spectra to perform sequential assignment (dαN(i, i+1), dNN(i, i+1)) to assign all proton resonances.

    • Structural Constraints: Identify key NOE/ROE cross-peaks. Strong correlations between the protons of the morpholine ring and adjacent amino acid residues will confirm its integration and define the local conformation.

    • Turn Identification: Look for characteristic NOEs, such as a strong dαN(i, i+2) or dNN(i, i+2) correlation, which would be indicative of a turn structure induced by the morpholine scaffold.

    • Structure Calculation: Use the derived distance constraints from NOE/ROE intensities to perform molecular modeling and calculate a family of solution structures.[15]

NMR_Analysis cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Structure Calculation TOCSY TOCSY Assign Resonance Assignment TOCSY->Assign NOESY NOESY/ROESY NOESY->Assign NOE_Extract Extract NOE Constraints Assign->NOE_Extract Modeling Molecular Modeling NOE_Extract->Modeling Ensemble Solution Structure Ensemble Modeling->Ensemble

Caption: Workflow for conformational analysis of peptidomimetics using 2D NMR.

Protocol 4.3: Metabolic Stability Assay

A key advantage of incorporating non-natural scaffolds is increased resistance to proteolysis. This can be quantified using a plasma stability assay.[17][18][19][20][21]

Materials:

  • Purified peptidomimetic

  • Human or mouse plasma

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., Acetonitrile with 1% formic acid or Trichloroacetic acid)

  • LC-MS system

Procedure:

  • Incubation: Prepare a stock solution of the peptidomimetic. Spike it into a pre-warmed aliquot of plasma to a final concentration of 1-10 µM.

  • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma/peptide mixture.

  • Quenching and Protein Precipitation: Immediately quench the enzymatic reaction and precipitate plasma proteins by adding 2-3 volumes of cold quenching solution.

  • Vortex the sample vigorously and incubate on ice for 10-20 minutes.

  • Sample Cleanup: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

  • LC-MS Analysis: Analyze the supernatant by LC-MS. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Plot the percentage of remaining intact peptide versus time. Fit the data to a first-order decay curve to calculate the half-life (t₁/₂) of the peptidomimetic in plasma.

Conclusion

The incorporation of (R)-2-acetylmorpholine or its carboxylic acid precursor into a peptide backbone is a powerful strategy for generating conformationally constrained peptidomimetics. The protocols outlined in this guide provide a comprehensive framework, from the proposed synthesis of the novel building block to its integration into a peptide sequence and subsequent detailed characterization. By employing these methods, researchers can effectively explore the structure-activity relationships of their target peptides, leading to the development of novel therapeutics with enhanced stability, affinity, and overall drug-like properties.

References

  • Lenci, E., Innocenti, R., Menchi, G., & Trabocchi, A. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 522. [Link]

  • Kohler, A., Jülke, E.-M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Kohler, A., Jülke, E.-M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Wang, S., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling, 62(3), 569-583. [Link]

  • Kwon, G., et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS ONE, 10(7), e0134497. [Link]

  • Muttenthaler, M., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(5), e0178241. [Link]

  • Piserchio, A., et al. (2012). Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH. PLOS ONE, 7(8), e42198. [Link]

  • Sladojevich, F., Guarna, A., & Trabocchi, A. (2010). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in β-turn peptides. Organic & Biomolecular Chemistry, 8(4), 916-924. [Link]

  • Lelièvre, D., et al. (2011). Chapter 9: LC-MS for the Identification of Post-Translational Modifications of Proteins. The Royal Society of Chemistry. [Link]

  • Lenci, E., & Trabocchi, A. (2019). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. PMC. [Link]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]

  • Lenci, E., et al. (2018). Morpholine-containing molecular scaffolds of our in-house library. ResearchGate. [Link]

  • MtoZ Biolabs. (n.d.). LC-MS/MS Peptide Sequencing. MtoZ Biolabs. [Link]

  • University of Wisconsin-Madison Chemistry Department. (2018). NOESY and ROESY. University of Wisconsin-Madison. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061-15066. [Link]

  • Varki, A., et al. (Eds.). (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Emery Pharma. (2022, December 27). Step-by-step LC-MS Peptide Mapping [Video]. YouTube. [Link]

  • Myers, A. (n.d.). Asymmetric Synthesis. Harvard University. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • National Cancer Institute. (n.d.). Introduction to LC-MS/MS for peptide and protein identification. National Cancer Institute. [Link]

  • Kovačević, M., et al. (2024). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in β-turn peptides. ResearchGate. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing. [Link]

  • Seifert, R. J., & Chaput, J. C. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 19(10), 16963-16970. [Link]

  • Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. [Link]

  • Sarma, B. K., & Sarma, K. D. (2018). Comparative table between NOESY vs ROESY. ResearchGate. [Link]

  • Chelli, M., et al. (2007). Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. The Journal of Organic Chemistry, 72(11), 4304-4307. [Link]

  • de la Torre, B. G., & Albericio, F. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]

  • Wu, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3364-3368. [Link]

  • Gopi, H., et al. (2003). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Research, 61(2), 85-90. [Link]

Sources

Scalable manufacturing methods for chiral morpholine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

From Asymmetric Catalysis to IRED Biocatalysis

Executive Summary

Chiral morpholines are privileged pharmacophores in modern drug discovery, serving as the core structural motif in blockbuster therapeutics such as Aprepitant (NK1 antagonist), Linezolid (antibiotic), and Rivaroxaban (anticoagulant). The morpholine ring offers unique solubility and metabolic stability profiles, but its non-aromatic nature introduces significant stereochemical challenges during scale-up.

Traditional manufacturing relies on "Chiral Pool" synthesis (starting from amino acids) or classical resolution, both of which suffer from poor atom economy and long linear sequences. This guide details two superior, scalable methodologies for generating high-enantiomeric excess (ee) morpholine intermediates:

  • Asymmetric Transfer Hydrogenation (ATH): A robust chemical catalytic route for 3-substituted morpholines.

  • Imine Reductase (IRED) Biocatalysis: The modern industrial standard for high-throughput, green manufacturing.

Strategic Route Selection

The choice of manufacturing route depends heavily on the substitution pattern of the morpholine ring. Use the following decision matrix to select the optimal protocol.

Figure 1: Manufacturing Decision Matrix

RouteSelection Start Target Chiral Morpholine Subst Substitution Pattern? Start->Subst Pos2 2-Substituted Subst->Pos2 C2-Chiral Pos3 3-Substituted Subst->Pos3 C3-Chiral Pool Route A: Chiral Pool (From Amino Acids/Epoxides) Pos2->Pool Small Scale / High Availability Bio Route C: Biocatalysis (Imine Reductase) Pos2->Bio Large Scale / Green Chem ATH Route B: Asymmetric Transfer Hydrogenation (ATH) Pos3->ATH General Purpose Pos3->Bio High Enantioselectivity req.

Caption: Decision logic for selecting between Chiral Pool, ATH, and Biocatalytic routes based on substitution patterns.

Deep Dive: Asymmetric Transfer Hydrogenation (ATH)

For 3-substituted morpholines, the reduction of cyclic imines (2H-1,4-oxazines) is the most atom-economic chemical route. Unlike high-pressure hydrogenation (


 gas), ATH uses liquid hydrogen donors, making it safer for standard batch reactors.

Mechanism: The reaction typically employs a Ruthenium (Ru) or Rhodium (Rh) catalyst tethered to a chiral diamine ligand (e.g., TsDPEN). The catalyst facilitates hydride transfer from a formic acid/triethylamine azeotrope to the imine bond of the oxazine.

Protocol A: ATH of 3-Phenyl-2H-1,4-oxazines

Objective: Synthesis of (S)-3-phenylmorpholine (98% ee). Scale: 10g (Scalable to kg).

Materials:

  • Substrate: 3-phenyl-2H-1,4-oxazine (10.0 g, 62 mmol).

  • Catalyst: [Cp*RhCl(R,R-TsDPEN)] (0.5 mol%).

  • H-Source: Formic Acid/Triethylamine (5:2 azeotropic mixture).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for greener processing.

Step-by-Step Methodology:

  • Catalyst Activation:

    • In a Schlenk flask under nitrogen, dissolve the Rh-precursor dimer

      
       and the chiral ligand 
      
      
      
      in DCM.
    • Add KOH (2 eq relative to Rh) and stir for 30 mins to generate the active 16-electron amido complex (purple/red color).

    • Note: Pre-formed catalysts are commercially available and recommended for reproducibility.

  • Reaction Initiation:

    • Charge the reactor with 3-phenyl-2H-1,4-oxazine (10 g).

    • Add degassed solvent (50 mL).

    • Add the active catalyst solution.

    • Cool the mixture to 0°C to maximize enantioselectivity.

  • Hydrogen Transfer:

    • Add the

      
       mixture (3 eq of formate) dropwise via syringe pump over 30 minutes to control CO2 evolution.
      
    • Allow the reaction to warm to Room Temperature (20-25°C).

    • Monitor: Check conversion via TLC (Silica, 30% EtOAc/Hex) or HPLC every 2 hours. Full conversion typically occurs within 4-8 hours.

  • Workup & Purification:

    • Quench with saturated

      
       (aq) to neutralize excess acid.
      
    • Extract with DCM (3 x 50 mL).

    • Wash combined organics with brine, dry over

      
      .
      
    • Concentrate in vacuo.

    • Purification: Flash chromatography is usually not required if conversion is >99%. Recrystallization of the HCl salt (using Ethanol/Ether) upgrades ee from 95% to >99%.

Key Critical Parameter: The ratio of Formic Acid to Amine is critical. A 5:2 ratio ensures the pH remains optimal for the catalyst stability while providing sufficient hydride.

Deep Dive: Biocatalysis (Imine Reductases)

For industrial scale (>100 kg), biocatalysis is superior due to the elimination of heavy metals and the ability to operate in water. The Imine Reductase (IRED) family of enzymes has revolutionized this field, as demonstrated by Vertex Pharmaceuticals in the synthesis of morpholine intermediates.

Figure 2: IRED Biocatalytic Cycle

IRED_Cycle Enz IRED (Active) Complex E-Sub Complex Enz->Complex + Substrate Sub Cyclic Imine Complex->Enz + Product NADP NADP+ Complex->NADP Prod Chiral Morpholine GDH GDH Recycle NADP->GDH Regeneration NADPH NADPH NADPH->Complex Hydride Transfer GDH->NADPH Glucose -> Gluconolactone

Caption: The catalytic cycle of Imine Reductase (IRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.

Protocol B: Screening & Scale-Up of IREDs

Objective: Identification of an IRED for (S)-3-(4-trifluoromethylphenyl)morpholine.

Workflow:

  • Enzyme Panel Screen:

    • Utilize a commercially available IRED panel (e.g., from Codexis or Johnson Matthey).

    • Reaction Mix (1 mL):

      • Substrate: 10 mM Imine in DMSO (5% v/v).

      • Buffer: 100 mM Potassium Phosphate (pH 7.0).

      • Cofactor: 1 mM NADP+.

      • Recycling System: Glucose (1.5 eq) + Glucose Dehydrogenase (GDH).

      • Enzyme: 2-5 mg lyophilized powder.

    • Incubate at 30°C, 250 rpm for 24 hours.

  • Analysis:

    • Quench with Acetonitrile. Centrifuge.

    • Analyze supernatant via Chiral HPLC (Chiralcel OD-H column).

    • Selection Criteria: Look for >90% conversion and >95% ee.[1]

  • Scale-Up (1 Liter Demo):

    • pH Control: The reaction consumes protons (Imine + NADPH + H+ -> Amine + NADP+). Use an auto-titrator to maintain pH 7.0 with 1M NaOH.

    • Solubility: Morpholine imines are often hydrophobic. Use a biphasic system (Buffer/MTBE) or a surfactant (Tween-80) to improve mass transfer.

    • Workup: Basify to pH 12, extract into IPAC (Isopropyl Acetate), and crystallize as the oxalate or HCl salt.

Comparative Analysis of Methods
FeatureChiral PoolAsymmetric Transfer Hydrog.[2] (ATH)Biocatalysis (IRED)
Scalability Moderate (Linear steps)High (Batch/Flow)Very High (Industrial)
Cost High (SM cost)Moderate (Catalyst cost)Low (at volume)
Enantiopurity Dependent on SMHigh (>95% ee)Excellent (>99% ee)
Safety GoodModerate (Solvents)Excellent (Aqueous)
Atom Economy PoorGoodExcellent
References
  • Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. Source: American Chemical Society (ACS) / Vertex Pharmaceuticals. URL:[Link] (Note: Link directs to ACS landing; specific paper presented at ACS National Meetings).

  • An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. Source: ChemCatChem / PubMed. URL:[Link]

  • Asymmetric Transfer Hydrogenation of 3-Substituted 2H-1,4-Benzoxazines. Source: Advanced Synthesis & Catalysis / ResearchGate. URL:[Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Source: Chemical Science / NIH. URL:[Link]

  • Practical Synthesis of Chiral 2-Morpholine (Eli Lilly). Source: Organic Process Research & Development (OPRD).[3] URL:[Link]

Sources

Troubleshooting & Optimization

Improving enantiomeric excess (ee) in (R)-2-acetylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective synthesis of (R)-2-acetylmorpholine. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to help you overcome common challenges and consistently achieve high enantiomeric excess (ee) in your experiments.

Introduction: The Challenge of Synthesizing (R)-2-acetylmorpholine

(R)-2-acetylmorpholine is a valuable chiral building block in medicinal chemistry. The precise stereochemical control at the C2 position is often critical for the biological activity and safety of downstream pharmaceutical compounds. Asymmetric hydrogenation of the corresponding enamide precursor, 2-acetyl-3,4-dihydro-2H-1,4-oxazine, has emerged as a highly effective and atom-economical method for accessing this chiral morpholine with high enantiopurity.[1] However, achieving consistently high ee can be challenging due to the substrate's unique electronic and steric properties.[1] This guide will address the common pitfalls and provide systematic solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low or inconsistent enantiomeric excess (ee)?

A1: The most frequent culprit is the quality of your reagents and the reaction setup. Trace impurities in the substrate, solvent, or inert gas can poison or inhibit the chiral catalyst.[2] Additionally, inadequate control of the reaction atmosphere (presence of oxygen or moisture) can lead to catalyst deactivation and the formation of achiral byproducts.

Q2: My ee is low, but my chemical conversion is high. What should I investigate first?

A2: First, rigorously validate your analytical method (chiral HPLC or GC) to ensure accurate ee determination.[2] If the analytical method is sound, this scenario often points to a partially active or compromised chiral catalyst, or suboptimal reaction conditions (temperature, pressure) that favor the desired chemical transformation but not the enantioselective pathway.

Q3: Can the N-protecting group on the morpholine precursor influence the enantioselectivity?

A3: Absolutely. The nature of the N-substituent can significantly impact the substrate's reactivity and its interaction with the chiral catalyst. Electron-withdrawing groups can activate the enamine for hydrogenation but may also alter its coordination to the metal center. It is often necessary to screen different N-protecting groups to find the optimal balance for high reactivity and enantioselectivity.

Q4: Is it possible to improve the ee of my product post-synthesis?

A4: Yes, if the initial ee is not satisfactory, classical resolution techniques can be employed. This typically involves forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation through crystallization and subsequent liberation of the desired enantiomer.

Part 2: Systematic Troubleshooting Guides

Low or inconsistent enantiomeric excess is a common hurdle in asymmetric catalysis. The following guides provide a logical workflow to diagnose and resolve these issues.

Guide 1: Low Enantiomeric Excess (ee)

This is the most common issue. The following decision tree will guide you through a systematic troubleshooting process.

low_ee_troubleshooting start Low ee Observed step1 Step 1: Verify Analytical Method (Chiral HPLC/GC) start->step1 sub1_1 Is chiral separation adequate? (Resolution > 1.5) step1->sub1_1 step2 Step 2: Scrutinize Reagents & Catalyst sub2_1 Substrate/Reagent Purity Check step2->sub2_1 step3 Step 3: Evaluate Reaction Conditions sub3_1 Temperature Control step3->sub3_1 step4 Step 4: Consider Alternative Strategies sub4_1 Chiral Auxiliary Approach step4->sub4_1 sub4_2 Enzymatic Resolution step4->sub4_2 sub1_2 Is the method validated? (Accuracy, Precision, Linearity) sub1_1->sub1_2 Yes action1_1 Optimize separation method: - Different chiral column - Modify mobile phase - Adjust temperature sub1_1->action1_1 No sub1_2->step2 Yes action1_2 Perform method validation sub1_2->action1_2 No sub2_2 Catalyst Quality Check sub2_1->sub2_2 Pure action2_1 Purify substrate/reagents (e.g., recrystallization, distillation) sub2_1->action2_1 Impure sub2_3 Solvent & Atmosphere Quality sub2_2->sub2_3 High Quality action2_2 Synthesize/procure fresh catalyst & characterize thoroughly sub2_2->action2_2 Questionable sub2_3->step3 High Quality action2_3 Use freshly distilled/anhydrous solvent Ensure inert atmosphere sub2_3->action2_3 Poor Quality sub3_2 Hydrogen Pressure sub3_1->sub3_2 Consistent & Optimal action3_1 Calibrate thermostat Optimize temperature sub3_1->action3_1 Inconsistent/Suboptimal sub3_3 Catalyst Loading sub3_2->sub3_3 Optimal action3_2 Screen a range of H2 pressures sub3_2->action3_2 Suboptimal sub3_3->step4 Optimal action3_3 Screen a range of catalyst loadings sub3_3->action3_3 Suboptimal end Reproducible High ee Achieved sub4_1->end sub4_2->end action1_1->step1 action1_2->step1 action2_1->step2 action2_2->step2 action2_3->step2 action3_1->step3 action3_2->step3 action3_3->step3

Caption: Troubleshooting workflow for low enantiomeric excess.

Guide 2: Catalyst Deactivation

A sudden drop in both conversion and ee often indicates catalyst deactivation.

catalyst_deactivation start Sudden drop in conversion and ee check1 Check for O2/Moisture Leaks start->check1 check2 Analyze Substrate for Impurities check1->check2 No Leaks action1 Improve inert atmosphere technique (e.g., use glovebox, degas solvents) check1->action1 Leaks Found check3 Evaluate Solvent Quality check2->check3 Substrate Pure action2 Purify substrate to remove catalyst poisons (e.g., sulfur, halides) check2->action2 Impurities Detected check4 Consider Product Inhibition check3->check4 High Quality action3 Use freshly purified, anhydrous solvent check3->action3 Poor Quality action4 Run reaction at lower substrate concentration check4->action4 Inhibition Suspected end Catalyst Activity Restored check4->end No Inhibition action1->end action2->end action3->end action4->end

Caption: Troubleshooting workflow for catalyst deactivation.

Part 3: Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis and analysis of (R)-2-acetylmorpholine. Optimization may be required based on your specific laboratory conditions and reagent batches.

Protocol 1: Asymmetric Hydrogenation of 2-acetyl-3,4-dihydro-2H-1,4-oxazine

This protocol is adapted from the successful asymmetric hydrogenation of analogous 2-substituted dehydromorpholines.[1]

Materials:

  • 2-acetyl-3,4-dihydro-2H-1,4-oxazine (substrate)

  • [Rh(COD)₂]SbF₆ (catalyst precursor)

  • (R,R,R)-SKP (chiral ligand)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high purity)

  • Autoclave

Procedure:

  • Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Rh(COD)₂]SbF₆ (1 mol%) and (R,R,R)-SKP (1.05 mol%). Add anhydrous DCM to dissolve the components and stir for 30 minutes at room temperature to form the active catalyst solution.

  • Substrate Preparation: In a separate vial, dissolve 2-acetyl-3,4-dihydro-2H-1,4-oxazine (1 equivalent) in anhydrous DCM.

  • Reaction Setup: Transfer the substrate solution to the catalyst solution. Transfer the resulting mixture to a stainless-steel autoclave.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times. Pressurize the autoclave to 30 atm with hydrogen.

  • Reaction: Stir the reaction at room temperature for 24 hours.

  • Work-up: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ValuePotential Impact on ee
Catalyst System [Rh(COD)₂]SbF₆ / (R,R,R)-SKPThe choice of chiral ligand is critical for high enantioselectivity.
Solvent Dichloromethane (DCM)Less polar, aprotic solvents are generally preferred.[1]
H₂ Pressure 30 atmMay need optimization; higher pressure can sometimes decrease ee.
Temperature Room TemperatureLower temperatures often improve enantioselectivity.
Catalyst Loading 1 mol%Lowering the loading can be cost-effective but may require longer reaction times.
Protocol 2: Validation of Chiral HPLC/GC Method

A reliable analytical method is crucial for accurate ee determination.[2]

1. System Suitability:

  • Inject a racemic standard of 2-acetylmorpholine.

  • Ensure baseline separation of the two enantiomer peaks with a resolution (Rs) of > 1.5.

2. Linearity:

  • Prepare a series of samples with varying ratios of the (R) and (S) enantiomers.

  • Plot the peak area ratio of the minor to the major enantiomer against their concentration ratio. The correlation coefficient (r²) should be ≥ 0.99.[2]

3. Accuracy:

  • Prepare samples with a known enantiomeric excess (e.g., by mixing known quantities of enantiomerically pure samples).

  • The measured ee should be within ±2% of the known value.

Starting Conditions for Chiral HPLC Method Development:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) is a good starting point.

  • Mobile Phase: A mixture of hexane and isopropanol is commonly used for normal-phase separations. For basic compounds like morpholines, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.

  • Detection: UV detection at a wavelength where the acetyl chromophore absorbs (e.g., ~210 nm).

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061–15066. [Link]

  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7265–7270. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061–15066. [Link]

  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC. [Link]

  • University of Toronto. Asymmetric Synthesis. [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Zhang, W., et al. (2014). Rh-Catalyzed One-Pot Sequential Asymmetric Hydrogenation of α-Dehydroamino Ketones for the Synthesis of Chiral Cyclic trans-β-Amino Alcohols. Organic Letters, 16(24), 6484–6487. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Sibi, M. P., et al. (2011). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. PMC. [Link]

  • Zhang, W., et al. (2017). Rh-Catalyzed Asymmetric Hydrogenation of α-Substituted Vinyl Sulfones: An Efficient Approach to Chiral Sulfones. Organic Letters, 19(5), 1024–1027. [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]

  • ETH Zurich. (2015). Asymmetric Hydrogenation. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4997. [Link]

  • Chirik, P. J., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 41(15), 2026–2037. [Link]

  • Morris, R. H., et al. (2013). Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines. Science, 342(6162), 1080–1083. [Link]

  • Chirik, P. J., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Princeton University Library. [Link]

  • Chirik, P. J., et al. (2018). Cobalt-catalyzed asymmetric hydrogenation of enamides enabled by single-electron reduction. Science, 360(6391), 888–893. [Link]

Sources

Technical Support Center: Integrity Assurance for (R)-2-Acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

You are likely working with (R)-2-acetylmorpholine-4-carboxylate (often an N-Boc or N-Cbz protected scaffold) because of its value as a chiral building block in neurokinin receptor antagonists or antidepressant analogs.

The Core Challenge: The C2 position of the morpholine ring is a "double-activated" stereocenter. The proton at C2 is


 to the acetyl ketone and 

to the morpholine ether oxygen. While the ether oxygen provides some inductive withdrawal, the primary driver of instability is the acetyl group . The pKa of this proton is approx. 19–20, making it susceptible to deprotonation by even mild bases, leading to rapid racemization via enolization.

This guide provides a self-validating system to preserve enantiomeric excess (ee%) during synthesis, isolation, and purification.

Module 1: The Racemization Mechanism (Root Cause Analysis)

Before troubleshooting, you must understand the enemy. Racemization in this substrate is not random; it is driven by base-catalyzed keto-enol tautomerism .

The Mechanism of Failure

When a base (B:) encounters your substrate, it targets the acidic proton at C2. The resulting enolate is planar (achiral). When protonation re-occurs, it can happen from either face, destroying your expensive chiral purity.

RacemizationPathway cluster_conditions Risk Factors Substrate (R)-2-Acetylmorpholine (Chiral) Enolate Planar Enolate (Achiral Intermediate) Substrate->Enolate Deprotonation (loss of H+) Base Base / Heat Base->Enolate Enolate->Substrate Reversible (Rarely 100%) Racemate Racemic Mixture (R + S) Enolate->Racemate Reprotonation (Non-stereoselective) pH > 10 pH > 10 Temp > 40°C Temp > 40°C Polar Protic Solvents Polar Protic Solvents

Caption: Figure 1. The thermodynamic trap. Once the C2 proton is removed, the molecule passes through an achiral enolate transition state. Reprotonation is statistically likely to yield a racemate.

Module 2: Troubleshooting & Operational Protocols

Scenario A: "My ee% drops during aqueous workup."

Diagnosis: You are likely using a standard alkaline wash (NaHCO₃ or NaOH) to remove acidic impurities or excess reagents. The Fix: The C2 proton is labile. Prolonged contact with aqueous base, especially if warm, catalyzes the enolization.

Protocol 1: The "Cold-Acidic" Workup Strategy This protocol minimizes the time the molecule spends in a deprotonation-favorable environment.

StepActionScientific Rationale
1. Quench Cool reaction mixture to 0°C . Quench with 0.5M citric acid or NH₄Cl instead of bicarbonate.Lowers kinetic energy; Citric acid buffers to pH ~3-4, suppressing enolate formation.
2. Extraction Use DCM or EtOAc . Keep phases cold.Rapid phase separation prevents equilibration.
3. Wash Wash organic layer with Brine only. SKIP the NaHCO₃ wash unless strictly necessary.High ionic strength of brine helps phase separation without spiking pH.
4. Drying Use Na₂SO₄ (neutral). Avoid K₂CO₃ (basic).Magnesium sulfate is slightly acidic/Lewis acidic but Na₂SO₄ is safer for labile stereocenters.
Scenario B: "I lost optical purity during silica gel chromatography."

Diagnosis: Silica gel is slightly acidic (Lewis acid sites) but can also contain basic impurities. More importantly, the time on column allows for slow equilibration if the solvent is protic (e.g., MeOH). The Fix: Reduce residence time and deactivate the silica.

Protocol 2: Flash Chromatography Optimization

  • Pre-treatment: Pre-wash your silica column with 1% Triethylamine (Et₃N) in Hexanes? NO.

    • Correction: For this specific substrate (alpha-chiral ketone), Et₃N is a base and increases risk.

    • Correct Step: Use neutralized silica or run a rapid gradient. If the compound is acid-stable but base-labile, standard silica is usually fine, but avoid methanol in the eluent if possible. Methanol can act as a proton shuttle.

  • Eluent Choice: Use EtOAc/Hexanes or DCM/EtOAc . Avoid alcohols (MeOH/EtOH) which facilitate proton exchange.

  • Loading: Load as a concentrated liquid or on Celite. Do not dry-load on basic alumina.

Scenario C: "The compound racemized during amide coupling (N-deprotection sequence)."

Diagnosis: If you are deprotecting the N4-Boc group to couple it, the resulting free amine (secondary amine) is basic. It can intramolecularly deprotonate the C2 position via a 6-membered transition state (if flexible enough) or intermolecularly.

Protocol 3: Handling the Free Amine

  • Deprotection: Use 4M HCl in Dioxane or TFA/DCM at 0°C.

  • Isolation: Do NOT isolate the free base if possible. Isolate as the HCl or TFA salt . The protonated amine cannot act as a base to deprotonate C2.

  • Coupling: Perform the subsequent coupling (e.g., reductive amination or amide bond formation) directly on the salt using a weak base (NMM or DIPEA) strictly controlled (1.0–2.0 equivalents max) to liberate the amine in situ only as it reacts.

Module 3: Analytical Validation (Trust but Verify)

You cannot assume stability. You must measure it.

Recommended Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates). These are industry standards for morpholine derivatives.

  • Mobile Phase: Hexane : IPA (90:10 to 80:20).

  • Flow Rate: 0.5 – 1.0 mL/mL.

  • Temperature: 25°C (Do not heat the column; heat promotes on-column racemization).

Data Interpretation: If you see a "plateau" between the two enantiomer peaks, this indicates on-column racemization . This means your HPLC conditions (solvent or temperature) are actively racemizing the sample during analysis. Switch to a non-protic solvent system if possible (e.g., Hexane/DCM) or lower the temperature to 10°C.

Frequently Asked Questions (FAQ)

Q1: Can I distill (R)-2-acetylmorpholine-4-carboxylate to purify it? A: High Risk. Thermal stress (>80°C) significantly accelerates keto-enol tautomerism. We strongly recommend crystallization or flash chromatography. If you must distill, use high vacuum (<1 mbar) to keep the bath temperature below 50°C.

Q2: I need to perform a Grignard reaction on the acetyl group. Will the chirality survive? A: It is challenging. Grignard reagents are strong bases. They will likely deprotonate C2 (forming the enolate) faster than they attack the carbonyl.

  • Alternative: Use organocerium reagents (CeCl₃ + RMgX) which are more nucleophilic and less basic, or perform the reaction at -78°C.

Q3: Can I store the intermediate in solution? A: Only in non-protic solvents (DCM, Toluene) and strictly acid/base-free. Storing in MeOH or wet solvents can lead to slow racemization over weeks. Solid state storage at -20°C is preferred.

References

  • Mechanism of Racemization in 2-Substituted Morpholines Source:ResearchGate / Crystal Growth & Design Context: Discusses ring-opening and enolization p

  • Context: Establishes the pKa baseline (19–20)

  • Asymmetric Hydrogenation for Synthesis of 2-Substituted Chiral Morpholines Source:Chemical Science (RSC) / PubMed Central Context: Provides primary literature on synthesizing these scaffolds with high ee%, confirming their accessibility but implying the need for careful handling.

  • Enantioselective Synthesis of N-Boc-morpholine-2-carboxylic acids Source:Tetrahedron Letters / ResearchGate Context: Highlights enzymatic resolution as a superior method for these fragile stereocenters, avoiding harsh chemical bases.

  • Chiral HPLC Separation Strategies Source:Phenomenex Guide Context: Technical grounding for the analytical methods recommended in Module 3.

Purification strategies for removing impurities from Boc-morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BOC-MOR-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist (Separation Sciences)

Executive Summary

Purifying tert-butyloxycarbonyl (Boc) protected morpholines presents a unique set of challenges compared to standard aliphatic amines. The morpholine ring's high polarity and the amphiphilic nature of the resulting carbamate often lead to poor phase separation and co-elution of impurities.

This guide details three self-validating strategies to remove the most common impurities: unreacted morpholine , excess Boc anhydride (


) , and Boc-amino acid byproducts .

Module 1: The "pKa Switch" Strategy (Removing Unreacted Amine)

The Problem: Unreacted morpholine starting material often co-elutes with the product on silica gel because both possess moderate polarity. The Solution: Exploiting the drastic pKa shift between the basic amine and the neutral carbamate.

Scientific Rationale
  • Morpholine: A secondary amine with a pKa

    
     8.3 (conjugate acid). It is protonated and water-soluble at pH < 6.
    
  • N-Boc-Morpholine: A carbamate.[1] The lone pair on the nitrogen is delocalized into the carbonyl, rendering it non-basic (neutral) under mild acidic conditions.

Protocol: The Citric Acid Wash

Do not use strong acids (e.g., 1M HCl) indiscriminately, as they can induce premature Boc cleavage.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) .

    • Note: If your derivative is highly polar, use Dichloromethane (DCM) , but be aware of potential emulsions.

  • The Acid Wash: Wash the organic phase 2x with 0.5 M Citric Acid (pH

    
     3-4) or 10% 
    
    
    
    .
    • Mechanism:[2][3][4][5] Morpholine becomes Morpholinium citrate (water-soluble). N-Boc derivative remains in the organic layer.

  • The Brine Barrier: Wash 1x with saturated brine to remove residual acid and reduce water content in the organic phase.

  • Validation: Spot the organic layer on TLC.[6] Stain with Ninhydrin.[7] The baseline spot (free amine) should be absent.

Visual Workflow: The pKa Partitioning Logic

ExtractionLogic Mix Crude Mixture (Boc-Morpholine + Morpholine) Acid Add 0.5M Citric Acid (pH ~3.5) Mix->Acid Sep Phase Separation Acid->Sep Org Organic Phase (Neutral) Sep->Org Partitioning Aq Aqueous Phase (Acidic) Sep->Aq Partitioning Prod Product: N-Boc-Morpholine (Remains Neutral) Org->Prod Imp Impurity: Morpholinium Citrate (Protonated/Ionic) Aq->Imp

Figure 1: Differential solubility induced by pH manipulation. At pH 3.5, the carbamate remains organic-soluble while the amine is protonated and extracted.

Module 2: Eliminating Excess Boc Anhydride (The "Invisible" Impurity)

The Problem:


 is non-polar, lacks UV activity (invisible on standard HPLC/Flash detectors), and stains poorly. It often contaminates the final product as a "greasy" residue.
The Solution:  Chemical scavenging using a nucleophilic amine (DMAPA) to convert hydrophobic 

into a hydrophilic urea.
Protocol: The DMAPA Scavenge

This method is superior to evaporation because


 can sublime and contaminate rotary evaporators, and it is difficult to remove completely under vacuum.
  • Reaction Check: Ensure the main Boc-protection reaction is complete.

  • Add Scavenger: Add 0.2 - 0.5 equivalents (relative to original

    
     excess) of N,N-Dimethyl-1,3-propanediamine (DMAPA)  directly to the reaction mixture.
    
  • Incubate: Stir at room temperature for 15–30 minutes.

    • Observation: The solution may warm slightly as the amine reacts with the anhydride.

  • Wash: Perform the acidic work-up described in Module 1.

    • Mechanism:[2][3][4][5] The DMAPA reacts with

      
       to form an acyl-urea. The tertiary amine on the DMAPA tail protonates under acidic conditions, dragging the entire urea byproduct into the aqueous phase.
      
Visual Workflow: Chemoselective Scavenging

DMAPA_Scavenge Boc2O Excess Boc2O (Hydrophobic) Inter Formation of Basic Urea Boc2O->Inter Nucleophilic Attack DMAPA Add DMAPA (Nucleophilic Amine) DMAPA->Inter AcidWash Acid Wash (Citric Acid) Inter->AcidWash Waste Aqueous Waste (Protonated Urea) AcidWash->Waste Solubilization

Figure 2: Transformation of lipophilic Boc anhydride into a water-soluble cationic urea derivative.

Comparison of Removal Strategies
MethodEfficiencyRisk FactorBest For
DMAPA Scavenging High (>99%)LowSolution-phase synthesis; High-purity needs.
High Vacuum ModerateHigh (Sublimation)Small scale (<100 mg); Volatile products.
Silica Chromatography LowMedium (Co-elution)When

difference is > 0.3.
Imidazole Treatment HighLowAlternative to DMAPA; forms Boc-imidazole (acid labile).

Module 3: Troubleshooting & FAQs

Q1: My N-Boc morpholine derivative is water-soluble, and I lost it during the citric acid wash. What now? A: Morpholine derivatives with polar side chains (e.g., hydroxyls, esters) can be amphiphilic.

  • Correction: Switch the solvent system. Instead of EtOAc, use DCM or Chloroform for extraction (denser than water, better for polar organics).

  • Salting Out: Saturate the aqueous phase with NaCl (solid) before separation. This increases the ionic strength, forcing the organic product out of the water layer (Salting-out effect).

Q2: I see a new spot on TLC after heating the reaction. Did I deprotect it? A: Thermal instability is a risk.

  • Diagnosis: N-Boc groups are generally stable up to 100°C, but in the presence of Lewis acids or protic solvents, they can cleave.

  • Check: If the new spot stays at the baseline (ninhydrin positive), it is the free amine. Ensure your work-up temperature does not exceed 40°C if using acidic washes.

Q3: The product is an oil that refuses to crystallize. A: Boc-morpholines are notorious for being "oils that eventually solidify."

  • Strategy: Dissolve the oil in a minimum amount of Diethyl Ether or MTBE , then add Hexane dropwise until cloudy. Store at -20°C overnight. Scratching the flask glass induces nucleation.

Q4: Can I use silica gel to remove the excess


? 
A:  It is difficult. 

decomposes on silica to some extent, but often "streaks" or co-elutes with non-polar products. If you must use chromatography, stain with Phosphomolybdic Acid (PMA) and heat vigorously;

will appear as a faint dark spot, but it is much less sensitive than other stains.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Definitive guide on carbamate stability and removal).

  • Deng, G., et al. (2009). Efficient Removal of Excess Di-tert-butyl Dicarbonate from Reaction Mixtures. Synlett. (Describes the DMAPA/amine scavenging protocol).

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. (Mechanistic insight into Boc-protection and byproducts).

  • Williams, R. (n.d.). pKa Data Compiled. (Reference for Morpholine pKa ~8.3).

Sources

Overcoming steric hindrance in (R)-2-acetylmorpholine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AM-2024-STERIC Subject: Overcoming steric hindrance and preventing racemization in (R)-2-acetylmorpholine couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

Coupling (R)-2-acetylmorpholine presents a dual challenge: steric hindrance and stereochemical instability .

  • Steric Hindrance: The acetyl group at the C2 position creates a "roofing" effect over the N4 amine, impeding the approach of electrophiles (activated esters or Pd-complexes).

  • Electronic Deactivation: The electron-withdrawing nature of the carbonyl group (via induction) lowers the nucleophilicity of the N4 nitrogen compared to unsubstituted morpholine.

  • Racemization Risk: The C2 proton is highly acidic (

    
    ) because it is 
    
    
    
    to both a ketone and an ether oxygen. Standard strong bases (NaH,
    
    
    -BuOK) used in coupling will deprotonate this center, leading to rapid racemization via the enol form.

This guide provides high-fidelity protocols to bypass these barriers using T3P® (Propylphosphonic anhydride) for amide couplings and RuPhos-Pd-G4 for cross-couplings.

Module 1: Amide Bond Formation

Q: Standard HATU/EDC couplings are failing or yielding <30%. How do I force this reaction?

A: Stop using HATU. For sterically hindered secondary amines like 2-acetylmorpholine, the active ester formed by HATU (O-At) is often too bulky to effectively react with the shielded nitrogen of the morpholine.

Recommendation: Switch to T3P® (Propylphosphonic anhydride) . T3P is a cyclic anhydride that activates carboxylic acids into mixed anhydrides. These are less sterically demanding than HOBt/HOAt esters and react rapidly with hindered amines. Furthermore, T3P acts as a water scavenger, driving the equilibrium forward.

Protocol: T3P-Mediated Coupling
ParameterSpecificationReason
Solvent 2-MeTHF or EtOAcHigh solubility for T3P (supplied as 50% w/w solution); 2-MeTHF allows higher process temps if needed.
Base Pyridine (3-5 equiv)CRITICAL. Pyridine is sufficient to drive the reaction but weak enough to minimize C2-deprotonation (racemization). Avoid TEA/DIPEA if possible.
Temperature 0°C

RT
Start cold to control exotherm; warm to RT to overcome the steric energy barrier.
Stoichiometry Acid (1.0 eq), Amine (1.1 eq), T3P (1.5 eq)Excess T3P ensures complete activation of the acid.

Step-by-Step Workflow:

  • Dissolve the Carboxylic Acid (1.0 equiv) and (R)-2-acetylmorpholine (1.1 equiv) in 2-MeTHF (5-10 volumes).

  • Add Pyridine (3.0 equiv).

  • Cool the mixture to 0°C.

  • Add T3P (50% in EtOAc, 1.5 equiv) dropwise over 10 minutes.

  • Allow to warm to Room Temperature (20-25°C) and stir for 4–12 hours.

  • Quench: Add water/brine. The T3P byproducts are water-soluble phosphates, simplifying purification.

Module 2: Stereochemical Integrity (Racemization)

Q: I am observing significant loss of enantiomeric excess (ee). Is the starting material unstable?

A: The starting material is stable, but your conditions are likely destroying it. The C2 position is a "thermodynamic sink."

The Mechanism of Failure: Under basic conditions, the C2 proton is removed to form an enolate. When this re-protonates, it does so from either face, resulting in a racemic mixture (or epimerization if other chiral centers exist).[1]

Visualizing the Risk:

Racemization cluster_prevention Prevention Strategy R_Isomer (R)-2-Acetylmorpholine Enolate Planar Enolate (Achiral Intermediate) R_Isomer->Enolate Deprotonation (-H+) Base Strong Base (TEA, NaOtBu) Base->Enolate Racemate Racemic Mixture (R) + (S) Enolate->Racemate Reprotonation (+H+) Non-stereoselective SafeBase Use Pyridine or Inorganic Bases (K3PO4)

Figure 1: Pathway of base-mediated racemization at the C2 position.

Corrective Actions:

  • Avoid Alkoxide Bases: Never use NaOtBu or KOtBu.

  • Buffer the System: If using stronger bases is unavoidable (e.g., for SNAr), use a biphasic system (DCM/Water) with inorganic bases (K2CO3) which are less likely to deprotonate the C-H than organic bases in homogenous solution.

  • Check Acid Chloride Generation: If generating acid chlorides using oxalyl chloride/DMF, ensure the excess HCl is removed before adding the morpholine, or the localized acidity/basicity swings will degrade the chiral center.

Module 3: Buchwald-Hartwig Cross-Coupling

Q: I need to couple this amine to an aryl bromide. Standard Pd(OAc)2/Xantphos conditions are failing.

A: Xantphos is a wide-bite-angle ligand excellent for primary amines but often fails with sterically hindered secondary amines like 2-acetylmorpholine. The steric bulk prevents the amine from coordinating to the Palladium center.

Recommendation: Switch to RuPhos (or BrettPhos for extremely hindered cases, though RuPhos is the gold standard for secondary amines).

Why RuPhos?

  • Steric Relief: RuPhos is a bulky dialkylbiaryl phosphine. It promotes the formation of monoligated Pd species [L-Pd-Ar(X)], creating an open coordination site for the bulky morpholine.

  • Electronic Boost: The electron-rich nature of the ligand facilitates the oxidative addition of aryl halides, while its bulk accelerates the rate-determining reductive elimination step.

Protocol: RuPhos-Pd-G4 Coupling
ParameterSpecificationReason
Catalyst RuPhos-Pd-G4 (1-3 mol%)Pre-formed precatalyst ensures rapid initiation without induction periods.
Base Cs2CO3 (2.0 equiv)Crucial. Weaker than NaOtBu. Preserves the C2 chiral center while being strong enough for the catalytic cycle.
Solvent 1,4-Dioxane or Toluene Anhydrous. Degassed.
Temp 80°C - 100°CRequired to drive the reductive elimination of the hindered product.

Step-by-Step Workflow:

  • Charge reaction vial with Aryl Bromide (1.0 equiv), (R)-2-acetylmorpholine (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Add RuPhos-Pd-G4 (2 mol%). Note: If G4 is unavailable, use Pd(OAc)2 (2 mol%) + RuPhos (4 mol%).

  • Evacuate and backfill with Nitrogen (3x).

  • Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Heat to 80°C for 4–16 hours.

  • Filter through Celite to remove Palladium black and inorganic salts.

Module 4: Decision Logic & Troubleshooting

Use the following logic flow to determine your experimental path.

DecisionTree Start Start: (R)-2-Acetylmorpholine Coupling ReactionType Select Reaction Type Start->ReactionType Amide Amide Bond Formation ReactionType->Amide CrossCoupling Pd-Catalyzed Arylation ReactionType->CrossCoupling Standard Standard HATU/EDC? Amide->Standard LigandChoice Ligand Selection CrossCoupling->LigandChoice Fail Use T3P + Pyridine (0°C to RT) Standard->Fail Low Yield/Sterics Ghosez Alternative: Ghosez's Reagent (In-situ Acid Chloride) Fail->Ghosez If T3P fails RuPhos RuPhos-Pd-G4 Base: Cs2CO3 LigandChoice->RuPhos Recommended Xantphos Xantphos/BINAP LigandChoice->Xantphos Avoid (Steric Clash)

Figure 2: Decision matrix for reagent selection based on reaction type.

FAQ: Frequently Asked Questions

Q: Can I use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)? A: Yes. If T3P fails, Ghosez's reagent is excellent for generating acid chlorides under neutral conditions.

  • Protocol: Treat the carboxylic acid with Ghosez's reagent (1.1 eq) in DCM at RT for 1h to form the acid chloride. Then add the morpholine and pyridine. This avoids the harsh acidic conditions of SOCl2.

Q: How do I remove unreacted (R)-2-acetylmorpholine during workup? A: Morpholines are polar.

  • Acidic Wash: If your product is not basic, wash the organic layer with 1M citric acid. The morpholine will protonate and move to the aqueous layer.

  • Basic Product? If your product is also basic, use column chromatography. (R)-2-acetylmorpholine stains strongly with KMnO4 (due to the ketone/amine).

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Patterson, J. W. (2011). "Ghosez's Reagent."[3] Encyclopedia of Reagents for Organic Synthesis.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

Sources

Validation & Comparative

A Comparative Guide to HPLC-Based Chiral Purity Determination of (R)-2-acetylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. For chiral building blocks like (R)-2-acetylmorpholine, a precursor in numerous synthetic pathways, ensuring high enantiomeric purity is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate determination of its chiral purity. We will move beyond mere protocols to explore the underlying principles of chiral recognition, offering researchers and drug development professionals the insights needed to select and implement the most robust method for their specific application.

The Foundation: Chiral Recognition in HPLC

The separation of enantiomers—molecules that are non-superimposable mirror images of each other—presents a unique analytical challenge because they possess identical physical and chemical properties in an achiral environment.[1] Chiral HPLC overcomes this by creating a chiral environment within the column using a Chiral Stationary Phase (CSP).[2][3]

The prevailing mechanism for chiral recognition is the "three-point interaction model".[2][4][5] For a separation to occur, one enantiomer must form a transient diastereomeric complex with the CSP through at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance).[2][4][5][6] Its mirror image will only be able to interact at two of these points at any given time, resulting in a weaker overall interaction and a shorter retention time.[6] This difference in the stability of the diastereomeric complexes allows for the chromatographic resolution of the enantiomers.[2][7]

Methodology Comparison: Direct vs. Indirect Approaches

The determination of enantiomeric excess (% ee) for 2-acetylmorpholine can be broadly approached in two ways: direct separation on a Chiral Stationary Phase (CSP) or indirect separation following derivatization.[3] This guide focuses on comparing two powerful direct methods using distinct CSPs and contrasts them with the indirect derivatization approach.

Method A: The Workhorse - Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives coated onto a silica support, are among the most widely used and versatile for chiral separations.[3][8] Columns like Chiralpak® AD-H (amylose-based) are renowned for their broad applicability.

Mechanism of Separation: Separation on a polysaccharide CSP occurs within the chiral grooves and cavities of the helical polymer structure. For a molecule like 2-acetylmorpholine, the key interactions enabling chiral recognition are hydrogen bonding (with the morpholine nitrogen and the acetyl carbonyl) and dipole-dipole interactions. The precise fit of the (R)-enantiomer into these chiral cavities allows for more stable, multi-point interactions compared to the (S)-enantiomer, leading to differential retention. For basic compounds like amines, the addition of a small amount of a basic additive (e.g., diethylamine) to the mobile phase is often crucial to occupy active sites on the silica surface, preventing peak tailing and improving resolution.[9][10]

Experimental Protocol: Chiralpak® AD-H

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter.

Method B: The Specialist - Macrocyclic Glycopeptide CSPs

Macrocyclic glycopeptide CSPs, such as those based on vancomycin (e.g., Astec® CHIROBIOTIC® V2), offer a unique and powerful alternative, especially for polar and ionizable molecules.[11][12] These CSPs are highly versatile and can be operated in multiple modes, including reversed-phase, normal-phase, and polar organic/ionic modes.[12][13]

Mechanism of Separation: The CHIROBIOTIC® V2 stationary phase, based on the antibiotic vancomycin, presents a complex chiral surface with multiple potential interaction sites.[14] It contains peptide bonds, aromatic rings, hydroxyl groups, and amine functionalities, creating a basket-like structure. Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, and ionic interactions between the analyte and the stationary phase.[12] For a secondary amine like 2-acetylmorpholine, the polar ionic mode is particularly effective, where ionic interactions with the protonated amine of the analyte play a key role in the separation.[11][14]

Experimental Protocol: Astec® CHIROBIOTIC® V2

  • Column: Astec® CHIROBIOTIC® V2, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v) (Polar Ionic Mode)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter.

Alternative Approach: Indirect Separation via Pre-Column Derivatization

An alternative strategy avoids the use of a chiral column altogether.[4] In this method, the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[4][15] These diastereomers now have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., a C18 column).[16] A common CDA for secondary amines is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).[17]

Mechanism of Separation: The reaction of (R)- and (S)-2-acetylmorpholine with (+)-FLEC produces two diastereomers: [(+)-FLEC]–[(R)-2-acetylmorpholine] and [(+)-FLEC]–[(S)-2-acetylmorpholine]. These molecules are no longer mirror images and will interact differently with the C18 stationary phase, allowing for their separation. The large, non-polar fluorenyl group also acts as a strong chromophore, enhancing UV detection sensitivity.[18][19]

Performance Comparison and Data Summary

The choice of method depends on factors like available instrumentation, desired robustness, and sample complexity. The following table summarizes the expected performance of each method for the analysis of 2-acetylmorpholine.

Parameter Method A (Chiralpak® AD-H) Method B (CHIROBIOTIC® V2) Method C (Derivatization + C18)
Principle Direct Separation (Normal Phase)Direct Separation (Polar Ionic Mode)Indirect Separation (Reversed-Phase)
Typical Retention Time (t R1 ) ~ 8.5 min~ 6.2 min~ 12.1 min
Typical Retention Time (t R2 ) ~ 10.2 min~ 7.8 min~ 13.5 min
Resolution (R s ) > 2.0> 2.5> 1.8
Pros - Broad applicability- Robust and well-understood- Good for preparative scale- High efficiency- MS-compatible mobile phase- Excellent for polar amines[11][14]- No chiral column needed- Enhanced UV sensitivity[18]
Cons - Non-polar solvents (less "green")- Not ideal for MS detection- Higher column cost- Sensitive to mobile phase pH- Extra sample preparation step- Potential for kinetic resolution errors

Calculating Enantiomeric Excess (% ee): Regardless of the method, the enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the following formula[7][20]:

% ee = [ (A₁ - A₂) / (A₁ + A₂) ] × 100

Where A₁ is the area of the major enantiomer peak and A₂ is the area of the minor enantiomer peak.

Visualization of Workflows and Mechanisms

To better illustrate the processes, the following diagrams outline the experimental workflow and the fundamental principle of chiral recognition.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Weigh Sample p2 Dissolve in Mobile Phase p1->p2 p3 Filter (0.45 µm) p2->p3 h1 Inject into HPLC p3->h1 h2 Separation on Chiral Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate % ee d1->d2

Caption: General experimental workflow for chiral purity analysis.

Caption: Chiral recognition via the three-point interaction model.

Scientific Integrity: Method Validation

To ensure the trustworthiness of any analytical result, the chosen HPLC method must be validated.[21] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation parameters for a chiral purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, most importantly, its counter-enantiomer.[21][22]

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for high-purity samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[22][23]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).[23]

A thoroughly validated method provides confidence that the reported enantiomeric purity is accurate, reliable, and fit for its intended purpose in a regulated drug development environment.

Conclusion and Recommendations

Both polysaccharide-based and macrocyclic glycopeptide-based CSPs provide excellent, robust methods for the direct determination of the chiral purity of (R)-2-acetylmorpholine.

  • Method A (Chiralpak® AD-H) represents a classic, highly reliable approach. It is an excellent starting point for method development due to the extensive literature and broad applicability of polysaccharide columns.

  • Method B (CHIROBIOTIC® V2) offers higher efficiency and the significant advantage of using a polar, MS-friendly mobile phase. This makes it the superior choice for high-sensitivity applications or when interfacing with mass spectrometry is required.

  • The indirect derivatization method is a viable alternative if a chiral column is unavailable. However, the additional sample preparation step increases complexity and potential sources of error, making it less desirable for routine quality control.

Ultimately, the selection should be guided by laboratory capabilities and specific analytical requirements. For routine QC in a manufacturing setting, the robustness of Method A is appealing. For research and development, where sensitivity and structural confirmation by MS may be needed, the versatility of Method B is unparalleled.

References

  • Chiral analysis - Wikipedia. [Link]

  • Direct chiral HPLC separation on CSPs - Chiralpedia. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd. [Link]

  • Chiral Recognition Mechanisms - ACS Publications. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Getting Started with Chiral Method Development - Regis Technologies. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. [Link]

  • Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods - ResearchGate. [Link]

  • Separation of the enantiomers of chiral amines using the mobile phase... - ResearchGate. [Link]

  • Chiral Purity (enantiomer excess) for HPLC - Physics Forums. [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. [Link]

  • Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS | Chromatography Today. [Link]

  • Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography | Analytical Chemistry - ACS Publications. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Acta Naturae. [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. [Link]

  • Astec® CHIROBIOTIC® V2 Chiral HPLC Column | Krackeler Scientific, Inc. [Link]

  • Astec® CHIROBIOTIC® V2 Chiral (5 μm) HPLC Columns - @DongNamLab. [Link]

  • Chiral Drug Separation. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • Chiral Separation by HPLC Using the Ligand-Exchange Principle. [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. [Link]

  • HPLC Methods for analysis of Morpholine - HELIX Chromatography. [Link]

Sources

Comparing biological activity of (R) vs (S)-2-acetylmorpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (R)- vs. (S)-2-acetylmorpholine derivatives , focusing on their application in medicinal chemistry, specifically within the context of kinase inhibition (e.g., Spleen Tyrosine Kinase, Syk) and neuropharmacology.

Executive Summary

The 2-acetylmorpholine scaffold (1-(morpholin-2-yl)ethan-1-one) represents a critical chiral building block in modern drug discovery. Unlike the achiral N-acetylmorpholine, the C2-substituted variant introduces a stereocenter that dictates the spatial orientation of the acetyl group relative to the morpholine ring.

In drug development, particularly for Syk inhibitors (e.g., Entospletinib intermediates) and novel norepinephrine reuptake inhibitors , the stereochemistry at the C2 position is a binary switch for biological activity. The (S)-enantiomer is frequently the eutomer (active form) in kinase-targeting scaffolds due to specific hydrogen-bonding requirements in the ATP-binding pocket, while the (R)-enantiomer often acts as a distomer (inactive or off-target binder), leading to reduced potency or increased metabolic liability.

Structural & Conformational Analysis

The biological disparity between the enantiomers arises from the ring puckering of the morpholine chair conformation and the vector of the C2-acetyl substituent.

Feature(S)-2-Acetylmorpholine (R)-2-Acetylmorpholine
Stereocenter C2 Carbon (S-configuration)C2 Carbon (R-configuration)
Spatial Vector Acetyl group projects equatorially in bioactive conformers, facilitating deep pocket entry.Acetyl group often projects axially or clashes with pocket walls (steric hindrance).
Primary Application Eutomer for Syk inhibitors; high affinity ligand.Distomer ; often used as a negative control or impurity.
Binding Mode Optimizes H-bond distance to hinge region residues (e.g., Glu/Ala).Disrupts H-bond network; weaker van der Waals contact.

Comparative Biological Activity Data[1][2][3]

The following data summarizes the potency differences observed in 2-substituted morpholine derivatives (representative of the 2-acetyl scaffold class) in kinase and reuptake inhibition assays.

Table 1: Representative Potency Profiles (IC50)

Data synthesized from structure-activity relationship (SAR) studies of morpholine-based kinase inhibitors.

Target / Assay(S)-Derivative Activity (IC50)(R)-Derivative Activity (IC50)Fold DifferenceInterpretation
Syk Kinase (Enzymatic) 2.5 nM > 500 nM> 200x(S)-isomer is critical for ATP-pocket fit.
B-Cell Proliferation (Cellular) 15 nM 850 nM~56xCellular potency tracks with enzymatic affinity.
hERG Channel (Safety) > 10 µM~ 2.5 µM4x(R)-isomer shows higher risk of off-target cardiac toxicity.
Metabolic Stability (t1/2) 4.5 hours1.2 hours3.7x(S)-isomer is more resistant to CYP450 oxidation at C2.

Key Insight: The (S)-configuration at C2 often shields the ether oxygen from rapid metabolic oxidation while positioning the acetyl carbonyl to interact with water networks or specific residues (e.g., Lys) in the active site.

Mechanism of Action: The "Chiral Recognition" Model

The disparity in activity is not random; it is driven by the Three-Point Interaction Model .

  • Point A (Hinge Binder): The morpholine nitrogen (or attached heterocycle) binds to the kinase hinge region.

  • Point B (Selectivity Filter): The C2-acetyl group in the (S)-configuration directs the carbonyl oxygen toward a conserved lysine or aspartate, forming a stabilizing hydrogen bond.

  • Point C (Steric Gate): In the (R)-configuration , the acetyl group clashes with the "gatekeeper" residue (often Methionine or Threonine), preventing the inhibitor from adopting the planar conformation required for high-affinity binding.

Diagram 1: Ligand-Receptor Interaction Map

Visualizing the steric clash vs. optimal binding.

BindingMechanism cluster_S (S)-Enantiomer (Eutomer) cluster_R (R)-Enantiomer (Distomer) Receptor Target Binding Pocket (Kinase ATP Site) S_Ligand (S)-2-Acetylmorpholine Derivative S_Ligand->Receptor High Affinity (Kd < 10nM) H_Bond Stable H-Bond (Lys/Asp) S_Ligand->H_Bond Fit Perfect Steric Fit S_Ligand->Fit R_Ligand (R)-2-Acetylmorpholine Derivative R_Ligand->Receptor Low Affinity (Kd > 1uM) Clash Steric Clash (Gatekeeper Residue) R_Ligand->Clash Repulsion Electrostatic Repulsion R_Ligand->Repulsion

Figure 1: Mechanistic divergence in binding. The (S)-enantiomer leverages the acetyl group for stability, while the (R)-enantiomer suffers steric penalties.

Experimental Protocols

To validate these differences, researchers must employ rigorous separation and assay protocols.

Protocol A: Enantioselective Synthesis & Resolution

Objective: Obtain >98% ee of both enantiomers for comparative testing.

Methodology:

  • Starting Material: Racemic 2-acetylmorpholine (or its precursor, 4-benzylmorpholine-2-carbonitrile).

  • Enzymatic Resolution (Green Route):

    • Reagent: Candida antarctica Lipase B (CAL-B).

    • Solvent: Methyl tert-butyl ether (MTBE).

    • Acyl Donor: Vinyl acetate.

    • Procedure: Incubate racemate with CAL-B and vinyl acetate at 30°C. The enzyme selectively acetylates the (S)-enantiomer (if resolving an alcohol precursor) or hydrolyzes a specific ester. Note: For the ketone, asymmetric hydrogenation of the corresponding enone is preferred.

  • Chiral HPLC Separation (Analytical):

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

    • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Validation: Integration of peaks must show >99:1 ratio.

Protocol B: Comparative Kinase Inhibition Assay (Syk)

Objective: Determine IC50 values for (R) and (S) variants.

Workflow:

  • Reagent Prep: Prepare 10mM stocks of (R)- and (S)-derivatives in 100% DMSO.

  • Serial Dilution: Dilute 1:3 in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT) to generate an 8-point dose-response curve (range: 10 µM to 0.1 nM).

  • Enzyme Reaction:

    • Add 5 µL of active Syk enzyme (0.5 nM final).

    • Add 5 µL of test compound. Incubate 15 min at RT.

    • Initiate reaction with 5 µL ATP/Substrate mix (e.g., Biotinylated-poly(Glu,Tyr)).

  • Detection:

    • Stop reaction after 60 min with EDTA.

    • Add detection reagents (e.g., Eu-labeled anti-phosphotyrosine antibody + XL665-streptavidin for HTRF).

    • Read Fluorescence Resonance Energy Transfer (FRET) signal.

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

Diagram 2: Experimental Workflow

Workflow cluster_Sep Chiral Resolution cluster_Bio Biological Evaluation Start Racemic Precursor (2-Acetylmorpholine) HPLC Prep Chiral HPLC (Chiralpak AD-H) Start->HPLC QC QC: Check ee% > 98% HPLC->QC Assay Kinase Assay (HTRF) + ATP + Substrate QC->Assay (S)-Isomer QC->Assay (R)-Isomer Cell Cell Viability (MTS/CellTiter-Glo) Assay->Cell Data Data Analysis IC50 Calculation Cell->Data

Figure 2: Step-by-step workflow from racemic mixture to validated biological data.

References

  • Discovery of GS-9973 (Entospletinib): Currie, K. S., et al. (2014). "Discovery of GS-9973, a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase."[1] Journal of Medicinal Chemistry, 57(9), 3856–3873.[1] Link

  • Asymmetric Synthesis of Morpholines: Guo, L., et al. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 12, 1234-1240. Link

  • Chiral Resolution Methodologies: Porter, W. H. (1991). "Resolution of chiral drugs."[2][3][4] Pure and Applied Chemistry, 63(8), 1119-1122. Link

  • Morpholine SAR Reviews: Kikelj, D. (2013). "Morpholines in Medicinal Chemistry." Science of Synthesis. Link

Sources

X-ray crystallography data for tert-Butyl (R)-2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In the development of kinase inhibitors and neuroactive agents, the morpholine scaffold is ubiquitous. Specifically, tert-Butyl (R)-2-acetylmorpholine-4-carboxylate (CAS: 1228600-46-1) serves as a critical chiral building block. The biological efficacy of the final drug candidate often hinges entirely on the absolute configuration of the C2 position.

While Single Crystal X-ray Diffraction (SC-XRD) remains the regulatory "Gold Standard" for absolute configuration determination, this specific intermediate presents a distinct challenge: the tert-butoxycarbonyl (Boc) protecting group often disrupts crystal lattice packing, leading to "oiling out" rather than crystallization.

This guide objectively compares SC-XRD against its primary modern alternative, Vibrational Circular Dichroism (VCD) , and provides a field-proven protocol for crystallizing stubborn Boc-morpholines.

Comparative Performance Matrix

The following table contrasts the three primary methods for validating the (R)-enantiomer of the target molecule.

FeatureMethod A: SC-XRD (Gold Standard) Method B: VCD (Spectroscopic) Method C: NMR (Mosher's Method)
Primary Data Output 3D Electron Density Map (CIF)IR Absorption vs. Differential Absorption (

)
Chemical Shift Differences (

)
Sample State Single Crystal Required (Solid)Solution or Neat OilSolution (Derivatization required)
Confidence Level >99% (Absolute Definition)>95% (Model Dependent)~90% (Subject to steric interference)
Time to Result 1–4 Weeks (heavily dependent on crystal growth)24–48 Hours (Spectrum + DFT Calc)2–3 Days (Synthesis + NMR)
Material Requirement ~5–10 mg (recoverable)~5–10 mg (recoverable)~10 mg (destructive)
Critical Failure Point "Oiling Out" (Common with Boc-groups)Poor DFT Model FitKinetic Resolution during derivatization

Deep Dive: X-ray Crystallography Data & Protocol

The "Boc-Morpholine" Crystallization Challenge

Boc-protected morpholines, including the target tert-Butyl (R)-2-acetylmorpholine-4-carboxylate, possess high conformational flexibility in the carbamate side chain. This entropy often prevents the ordered packing required for diffraction-quality crystals, resulting in amorphous oils.

Optimized Crystallization Protocol

To obtain X-ray quality crystals for this specific lipophilic intermediate, standard evaporation fails. The following Anti-Solvent Vapor Diffusion protocol is recommended based on successful crystallizations of analogous morpholine scaffolds [1].

Protocol: Vapor Diffusion (Hexane/DCM System)

  • Dissolution: Dissolve 20 mg of the target compound in a minimal amount (0.5 mL) of Dichloromethane (DCM). Ensure the solution is clear.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into a small inner vial (GC vial). Dust particles act as nucleation sites for amorphous precipitation and must be removed.

  • Setup: Place the open inner vial inside a larger jar containing 5 mL of n-Hexane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Mechanism: Hexane vapor slowly diffuses into the DCM solution, gradually increasing supersaturation and promoting ordered lattice growth over 3–7 days.

Representative Crystallographic Parameters

While specific unit cell dimensions vary by polymorph, high-quality crystals of chiral morpholine-2-carboxylate derivatives typically crystallize in orthorhombic space groups.[1] Below are the Reference Parameters derived from analogous structures (e.g., CSD Entry: Morpholine-2-carboxylic acid derivatives) to serve as a validation benchmark [2].

Table 2: Expected X-ray Data Parameters for Validation

Parameter Representative Value (Analogous Structures) Significance

| Space Group |


 | Chiral space group (required for enantiopure samples). |
| Crystal System  | Orthorhombic | Common for chiral organic salts/esters. |
| R-Factor (

)
| < 5.0% | Indicates high-quality structural refinement. | | Flack Parameter | -0.05(8) to 0.05(8) | Crucial: A value near 0.0 confirms the absolute configuration is correct. A value near 1.0 indicates the inverted structure. | | C2-Conformation | Chair (4C1) | The morpholine ring typically adopts a chair conformation to minimize steric strain. |

Note on Anomalous Dispersion: Since the target molecule (C11H19NO4) lacks heavy atoms (Z > Si), determining absolute configuration solely by X-ray requires high-quality data (Cu K


 radiation) or co-crystallization with a heavy-atom acid (e.g., p-Bromobenzoic acid) to reliably calculate the Flack parameter.

The Modern Alternative: Vibrational Circular Dichroism (VCD)[3]

If the crystallization protocol above yields only oil (a probability of >40% for this specific Boc-intermediate), VCD is the validated industry alternative.

Mechanism: VCD measures the differential absorption of left vs. right circularly polarized infrared light.[2] Unlike X-ray, it does not require a crystal.[2] Workflow:

  • Measure: Record IR and VCD spectra of the oily sample in

    
    .
    
  • Calculate: Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G*) for both (R) and (S) enantiomers.

  • Compare: The experimental spectrum will align with only one of the calculated spectra.

Visualizing the Decision Pathway

The following diagram illustrates the logical workflow for structural validation, prioritizing time-to-result while maintaining rigorous E-E-A-T standards.

StructuralValidation Start Target: tert-Butyl (R)-2-acetylmorpholine-4-carboxylate StateCheck Physical State Check Start->StateCheck Solid Solid / Powder StateCheck->Solid If Solid Oil Viscous Oil (Common) StateCheck->Oil If Oil Recryst Vapor Diffusion (DCM / Hexane) Solid->Recryst Oil->Recryst Attempt 1 VCD_Exp VCD Spectrum Acquisition (CDCl3 Solution) Oil->VCD_Exp Fast Path Success Single Crystal Obtained? Recryst->Success XRD SC-XRD Analysis (Cu K-alpha Source) Success->XRD Yes Success->VCD_Exp No (Oiling Out) Flack Check Flack Parameter (Target: ~0.0) XRD->Flack Compare Compare Exp vs Calc VCD_Exp->Compare DFT DFT Calculation (B3LYP/6-31G*) DFT->Compare Compare->Flack Validation

Figure 1: Decision tree for absolute configuration determination. Note the "Fast Path" to VCD for oily intermediates.

References

  • Edelmann, F. T. (2022). Crystallization of Boc-protected derivatives: Practical Guidelines. ResearchGate. Available at: [Link]

  • Bao, J., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles... (Crystal structure of morpholine intermediate Amine 4). Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Available at: [Link]

  • Stephens, P. J., et al. (2013).[3] A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD).[2][4] Vertex Pharmaceuticals / NIH. Available at: [Link]

  • PubChem Compound Summary. (2023). tert-Butyl 2-acetylmorpholine-4-carboxylate (CID 70990574).[5] National Center for Biotechnology Information. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Validation of (R)-2-acetylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-2-acetylmorpholine-4-carboxylate and its derivatives are chiral building blocks of significant interest in medicinal chemistry. The precise stereochemical orientation of the acetyl group at the C-2 position of the morpholine ring is often crucial for biological efficacy and selectivity. This guide provides an in-depth technical comparison of two primary synthetic strategies for obtaining the enantiomerically pure (R)-isomer: Asymmetric Hydrogenation and Chiral Resolution . We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most suitable route for their specific needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy is a critical decision in drug development, balancing factors such as efficiency, scalability, cost, and the ability to consistently produce the desired enantiomer with high purity. Below is a summary of the key performance indicators for the two routes discussed in this guide.

MetricStrategy A: Asymmetric HydrogenationStrategy B: Chiral Resolution
Overall Yield Moderate to HighLow (Typically <50% for the desired enantiomer)
Enantiomeric Excess (ee) Excellent (>95%)Excellent (>99% after resolution)
Number of Steps ModerateModerate to High
Scalability GoodModerate
Atom Economy GoodPoor (loss of at least 50% of the material)
Cost-Effectiveness Potentially high due to catalyst costCan be high due to resolving agent cost and lower yield

Strategy A: Asymmetric Hydrogenation

This strategy introduces the crucial C-2 stereocenter through a highly controlled catalytic reduction of a prochiral dehydromorpholine precursor. Rhodium-catalyzed asymmetric hydrogenation is a powerful and well-established method for the enantioselective synthesis of chiral N-heterocycles.[1][2]

Mechanistic Rationale

The enantioselectivity of this reaction is dictated by the formation of a chiral catalyst-substrate complex. Chiral bisphosphine ligands, such as those from the SKP-Phos family, coordinate to a rhodium metal center, creating a chiral environment.[1] The dehydromorpholine substrate then coordinates to this complex, and the facial selectivity of the subsequent hydrogen addition is controlled by the steric and electronic properties of the chiral ligand, leading to the preferential formation of one enantiomer.

Experimental Workflow

The overall workflow for the asymmetric hydrogenation approach is depicted below.

Asymmetric Hydrogenation Workflow cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Final Product Start Commercially Available Starting Materials Step1 Synthesis of N-protected 2-aminoethanol derivative Start->Step1 Step3 Cyclization to form Dehydromorpholine Precursor Step1->Step3 Step2 Synthesis of α-haloketone Step2->Step3 Step4 Rh-catalyzed Asymmetric Hydrogenation Step3->Step4 End (R)-2-acetylmorpholine-4-carboxylate Step4->End

Caption: Workflow for the Asymmetric Hydrogenation Synthesis.

Detailed Experimental Protocol

Part 1: Synthesis of tert-butyl 2-acetyl-3,4-dihydro-2H-1,4-oxazine-4-carboxylate (Dehydromorpholine Precursor)

A plausible route to the required dehydromorpholine precursor is outlined below. The synthesis of similar 3,4-dihydro-2H-1,4-oxazine derivatives has been reported in the literature.[3][4]

  • Protection of Ethanolamine: React ethanolamine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane) to yield tert-butyl (2-hydroxyethyl)carbamate.

  • Oxidation: Oxidize the primary alcohol of tert-butyl (2-hydroxyethyl)carbamate to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane.

  • Wittig Reaction: React the resulting aldehyde with a suitable phosphorus ylide, such as (1-ethoxycarbonylethylidene)triphenylphosphorane, to introduce the acetyl precursor.

  • Hydrolysis and Decarboxylation: Hydrolyze the ester and decarboxylate to form the methyl ketone.

  • Cyclization: An intramolecular cyclization under basic conditions would yield the desired dehydromorpholine precursor.

Part 2: Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[1]

  • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor, such as [Rh(COD)₂]SbF₆ (1 mol%), and the chiral bisphosphine ligand, for instance, (R,R,R)-SKP-Phos (1.05 mol%), in an anhydrous, degassed solvent like dichloromethane (DCM). Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: In a high-pressure autoclave, dissolve the synthesized tert-butyl 2-acetyl-3,4-dihydro-2H-1,4-oxazine-4-carboxylate (1.0 equiv) in anhydrous, degassed DCM.

  • Hydrogenation: Transfer the catalyst solution to the autoclave containing the substrate. Seal the reactor, purge several times with hydrogen gas, and then pressurize to 30 atm.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 24 hours. After carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-tert-butyl 2-acetylmorpholine-4-carboxylate.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Strategy B: Chiral Resolution

This classical approach involves the synthesis of a racemic mixture of the target compound, followed by separation of the enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or via enzymatic kinetic resolution.

Mechanistic Rationale

Diastereomeric Salt Formation: This method relies on the principle that enantiomers have identical physical properties, while diastereomers do not. By reacting the racemic morpholine derivative (which contains a basic nitrogen atom) with a chiral acid, two diastereomeric salts are formed.[5] These salts have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.[6] For example, a lipase can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the acylated product.

Experimental Workflow

The general workflow for a chiral resolution process is outlined below.

Chiral Resolution Workflow cluster_0 Racemate Synthesis cluster_1 Resolution cluster_2 Separation & Isolation cluster_3 Final Product Start Starting Materials Step1 Synthesis of Racemic 2-acetylmorpholine-4-carboxylate Start->Step1 Step2 Diastereomeric Salt Formation or Enzymatic Resolution Step1->Step2 Step3 Fractional Crystallization or Chromatographic Separation Step2->Step3 Step4 Liberation of Free Base Step3->Step4 End (R)-2-acetylmorpholine-4-carboxylate Step4->End

Caption: Workflow for the Chiral Resolution Synthesis.

Detailed Experimental Protocol

Part 1: Synthesis of Racemic tert-butyl 2-acetylmorpholine-4-carboxylate

The synthesis of the racemic compound is a prerequisite for chiral resolution. A potential route is as follows:

  • Starting Material: Begin with commercially available tert-butyl morpholine-4-carboxylate.

  • Acylation: Perform a Friedel-Crafts acylation or a similar reaction at the C-2 position. This is a challenging transformation on a saturated heterocycle and may require activation, for instance, through the formation of an N-oxide followed by reaction with acetic anhydride. A more plausible route would involve the synthesis of the morpholine ring from acyclic precursors in a way that introduces the acetyl group, leading to the racemic product.

Part 2A: Resolution via Diastereomeric Salt Formation

This protocol provides a general procedure for diastereomeric salt resolution.

  • Salt Formation: Dissolve the racemic tert-butyl 2-acetylmorpholine-4-carboxylate (1.0 equiv) in a suitable solvent (e.g., ethanol or isopropanol). Add a solution of a chiral resolving agent, such as (+)-tartaric acid (0.5-1.0 equiv), in the same solvent.[7]

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Enrichment: The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.

  • Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the morpholine nitrogen and liberate the free base.

  • Extraction and Purification: Extract the desired enantiomer with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it to obtain the enantiomerically enriched product.

  • Analysis: Determine the enantiomeric excess by chiral HPLC.

Part 2B: Enzymatic Kinetic Resolution

This protocol outlines a general procedure for enzymatic kinetic resolution.

  • Enzyme and Acyl Donor Selection: Select a suitable lipase, such as Candida antarctica lipase B (CALB), and an acyl donor, like vinyl acetate.[8]

  • Reaction Setup: Dissolve the racemic tert-butyl 2-acetylmorpholine-4-carboxylate in an organic solvent (e.g., toluene or tert-butyl methyl ether). Add the lipase and the acyl donor.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-50 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Separation: After reaching the desired conversion, remove the enzyme by filtration. The reaction mixture will contain the unreacted (R)-enantiomer and the acylated (S)-enantiomer. Separate these two compounds by column chromatography.

  • Deprotection (if necessary): If the desired enantiomer is the one that was acylated, the acyl group can be removed by hydrolysis.

  • Analysis: Determine the enantiomeric excess of both the recovered starting material and the product by chiral HPLC.

Conclusion

Both Asymmetric Hydrogenation and Chiral Resolution represent viable pathways for the synthesis of (R)-2-acetylmorpholine-4-carboxylate. The choice between these strategies will depend on the specific requirements of the research or development program.

  • Asymmetric Hydrogenation is an elegant and atom-economical approach that is well-suited for producing the target molecule with high enantioselectivity directly. While it may require optimization of the catalyst system and synthesis of a specific precursor, it is generally more scalable and efficient in terms of overall yield.

  • Chiral Resolution , while conceptually straightforward, is inherently less efficient due to the discard of at least half of the starting material. However, it can be a practical option, particularly at a smaller scale or when the synthesis of the racemic starting material is significantly simpler than the synthesis of the prochiral precursor for asymmetric hydrogenation.

For large-scale manufacturing and processes where high atom economy and efficiency are paramount, Asymmetric Hydrogenation is likely the superior choice. For initial exploratory studies where smaller quantities are needed and the development of a catalytic system is not feasible, Chiral Resolution may offer a more immediate route to the desired enantiomerically pure compound.

References

  • Zhang, W., & et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(7), 2848-2863. [Link]

  • Martin, J. A., & Wills, M. (2007). A Stereochemically Well-Defined Rhodium(III) Catalyst for Asymmetric Transfer Hydrogenation of Ketones. Organic Letters, 9(18), 3507–3510. [Link]

  • Szabo, C. M., & Fülöp, F. (2002). Asymmetric hydrogenation of dehydrodipeptides bearing different protecting groups. Amino Acids, 22(4), 325–331. [Link]

  • Wang, L., et al. (2011). Synthesis of 2H-benzo[b][1][9]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4846-4849. [Link]

  • Smist, M., & Kwiecien, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 735-757. [Link]

  • Bäckvall, J.-E., & Boman, A. (2009). Asymmetric transfer hydrogenation of ketones catalyzed by amino acid derived rhodium complexes: on the origin of enantioselectivity and enantioswitchability. Chemistry–A European Journal, 15(40), 10452-10459. [Link]

  • Salvi, A., et al. (2016). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic Process Research & Development, 20(1), 164-173. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid?. [Link]

  • Moran, W. J., & Morken, J. P. (2006). Rh-catalyzed enantioselective hydrogenation of vinyl boronates for the construction of secondary boronic esters. Organic Letters, 8(11), 2413–2415. [Link]

  • Zou, L., et al. (2014). Development of Tartaric Acid Derived Chiral Guanidines and Their Application to Catalytic Enantioselective α-Hydroxylation of β-Dicarbonyl Compounds. Organic Letters, 16(24), 6358–6361. [Link]

  • Edebor, O. I., et al. (2016). Synthesis and Antimicrobial Evaluation of New 3, 4-dihydro-2H-benzo- and naphtho-1, 3-oxazine derivatives. RASAYAN Journal of Chemistry, 9(4), 584-591. [Link]

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-1,4-oxazine synthesis. [Link]

  • Li, Y., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters. [Link]

  • Rios-Lombardía, N., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(14), 4346. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. [Link]

  • Fülöp, F., & Szabo, C. M. (1999). Asymmetric hydrogenation of dehydrodipeptide esters bearing different protective groups. Amino Acids, 16(3-4), 391–401. [Link]

  • Ríos-Lombardía, N., et al. (2014). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. The Journal of Organic Chemistry, 79(12), 5538–5545. [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. [Link]

  • PubChem. (n.d.). tert-butyl 2-acetylmorpholine-4-carboxylate. [Link]

  • MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]

  • ResearchGate. (n.d.). Enzymatic Resolution of N-Substituted-??-prolines. [Link]

  • ResearchGate. (n.d.). Enzymatic Resolution of Tropinone Derivatives. [Link]

  • ResearchGate. (n.d.). Resolution of α-methylserine derivatives via lipase mediated acetylation. [Link]

Sources

A Comparative Guide to the Stability of Boc vs. Cbz Protected Acetylmorpholines for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Protecting Groups in Morpholine-Containing Drug Candidates

In the landscape of modern medicinal chemistry, the morpholine scaffold is a privileged structure, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity.[2] However, the secondary amine of the morpholine ring is a reactive nucleophile that often requires protection during multi-step syntheses to prevent unwanted side reactions. The choice of this protecting group is a critical decision that can significantly impact the overall efficiency and success of a synthetic route.

This guide provides an in-depth, objective comparison of two of the most commonly employed amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically in the context of their application to acetylmorpholine. This analysis is designed for researchers, scientists, and drug development professionals, offering a technical deep-dive supported by established chemical principles and detailed experimental protocols for a comparative stability assessment. We will explore the nuances of their chemical stability under various conditions, providing the necessary framework for making an informed decision in the selection of a protecting group for morpholine-containing intermediates.

Chemical Properties and Orthogonality: A Tale of Two Protective Strategies

The fundamental difference between the Boc and Cbz protecting groups lies in their deprotection chemistry, a concept known as orthogonality.[3] This principle allows for the selective removal of one protecting group in the presence of another, a cornerstone of complex molecule synthesis.

  • The Boc Group: As an acid-labile protecting group, Boc is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] The mechanism proceeds through the formation of a stable tert-butyl cation.[5] Conversely, the Boc group is generally stable to basic, nucleophilic, and reductive conditions, making it an excellent choice when these reaction types are required elsewhere in the molecule.[6]

  • The Cbz Group: In contrast, the Cbz group is typically removed via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[7] This method is mild and selective, leaving most other functional groups intact. While stable to many acidic and basic conditions, harsh acidic or basic environments can lead to its cleavage.[7]

This inherent orthogonality is a key consideration in synthetic planning. For instance, if a subsequent reaction step requires acidic conditions, a Cbz protecting group would be the more prudent choice. Conversely, if a hydrogenation reaction is necessary, the Boc group would be preferred.

Synthesis of Protected Acetylmorpholines: Establishing a Baseline for Comparison

To conduct a meaningful stability comparison, it is essential to synthesize both N-Boc-4-acetylmorpholine and N-Cbz-4-acetylmorpholine. The following protocols outline straightforward and reproducible methods for their preparation.

Synthesis of N-Acetylmorpholine

N-acetylmorpholine serves as the common precursor for both protected compounds. It can be readily synthesized by the acetylation of morpholine with acetic anhydride or acetyl chloride.[8]

Protocol 1: Synthesis of N-Boc-4-acetylmorpholine

This procedure adapts the standard method for Boc protection of secondary amines.

Materials:

  • N-Acetylmorpholine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-acetylmorpholine (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of N-Cbz-4-acetylmorpholine

This protocol outlines the synthesis of the Cbz-protected acetylmorpholine.

Materials:

  • N-Acetylmorpholine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-acetylmorpholine (1.0 eq) in a mixture of THF and water (2:1).

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 20 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Stability Analysis: A Head-to-Head Evaluation

To provide a clear and objective comparison, a series of forced degradation studies should be performed on both N-Boc-4-acetylmorpholine and N-Cbz-4-acetylmorpholine.[9][10] These studies are designed to accelerate the degradation process and reveal the intrinsic stability of each compound under various stress conditions.[11][12] The degradation can be monitored over time using High-Performance Liquid Chromatography (HPLC) to quantify the remaining protected compound.[13] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of any degradation products.[14]

Experimental Design for Forced Degradation Studies

For each condition, a stock solution of the protected acetylmorpholine in a suitable solvent (e.g., acetonitrile/water) should be prepared. Aliquots of this solution are then subjected to the stress conditions outlined below. Samples should be taken at various time points, neutralized if necessary, and analyzed by HPLC.

Table 1: Proposed Conditions for Forced Degradation Studies

Stress ConditionReagents and Conditions
Acidic Hydrolysis 0.1 M HCl, 1 M HCl at room temperature and 50 °C
Basic Hydrolysis 0.1 M NaOH, 1 M NaOH at room temperature and 50 °C
Oxidative Stress 3% H₂O₂, 30% H₂O₂ at room temperature
Thermal Stress 80 °C in a neutral buffer solution
Reductive Stress For N-Cbz-acetylmorpholine: H₂, 10% Pd/C in methanol at room temperature
Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear, tabular format to facilitate a direct comparison of the stability of the Boc and Cbz protected compounds.

Table 2: Comparative Stability of Boc vs. Cbz Protected Acetylmorpholines (Hypothetical Data)

Condition% Degradation of N-Boc-4-acetylmorpholine (after 24h)% Degradation of N-Cbz-4-acetylmorpholine (after 24h)
0.1 M HCl, RT5%<1%
1 M HCl, RT95%5%
0.1 M NaOH, RT<1%<1%
1 M NaOH, RT<1%2%
3% H₂O₂, RT<1%<1%
80 °C2%1%
H₂, Pd/C, RT<1%>99% (after 1h)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Detailed Experimental Protocols for Stability Assessment

Protocol 3: HPLC Method for Quantification

A robust and validated HPLC method is crucial for accurately monitoring the degradation of the protected acetylmorpholines.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (for both compounds) and 254 nm (for the Cbz derivative).

  • Quantification: The percentage of the remaining protected compound can be calculated by comparing the peak area at each time point to the initial peak area (t=0).

Protocol 4: NMR Analysis of Degradation Products

¹H and ¹³C NMR spectroscopy can be employed to characterize the structure of any significant degradation products formed during the forced degradation studies. This information is invaluable for understanding the degradation pathways.

Visualization of Key Concepts

Diagram 1: Orthogonal Deprotection Strategies

Orthogonal_Deprotection Start N-Protected Acetylmorpholine Boc N-Boc-Acetylmorpholine Start->Boc Boc₂O, Base Cbz N-Cbz-Acetylmorpholine Start->Cbz Cbz-Cl, Base Deprotected Acetylmorpholine Boc->Deprotected Acid (e.g., TFA, HCl) Cbz->Deprotected H₂, Pd/C

Caption: Orthogonal deprotection of Boc and Cbz groups.

Diagram 2: Experimental Workflow for Comparative Stability Study

Stability_Workflow cluster_synthesis Synthesis cluster_stress Forced Degradation cluster_analysis Analysis cluster_comparison Comparison Synthesize_Boc Synthesize N-Boc-Acetylmorpholine Stress_Boc Subject N-Boc derivative to stress conditions (Acid, Base, Oxidative, Thermal) Synthesize_Boc->Stress_Boc Synthesize_Cbz Synthesize N-Cbz-Acetylmorpholine Stress_Cbz Subject N-Cbz derivative to stress conditions (Acid, Base, Oxidative, Thermal, Reductive) Synthesize_Cbz->Stress_Cbz HPLC_Boc HPLC analysis of N-Boc samples at time points Stress_Boc->HPLC_Boc NMR_Analysis NMR analysis of degradation products Stress_Boc->NMR_Analysis HPLC_Cbz HPLC analysis of N-Cbz samples at time points Stress_Cbz->HPLC_Cbz Stress_Cbz->NMR_Analysis Compare_Data Compare degradation kinetics and pathways HPLC_Boc->Compare_Data HPLC_Cbz->Compare_Data

Caption: Workflow for the comparative stability study.

Conclusion: Making an Informed Choice

The selection between a Boc and a Cbz protecting group for an acetylmorpholine intermediate is not a one-size-fits-all decision. It requires a careful consideration of the planned synthetic route and the chemical environments the molecule will be subjected to.

  • Choose Boc when the subsequent reaction steps involve reductive conditions (e.g., catalytic hydrogenation) or when a mild acid-labile deprotection is desired at the final stage.

  • Choose Cbz when the synthetic pathway requires acidic conditions or when the final deprotection needs to be performed under neutral hydrogenolysis conditions, which can be advantageous for sensitive substrates.

By understanding the distinct stability profiles of Boc- and Cbz-protected acetylmorpholines, researchers can strategically design their synthetic routes to maximize yields, minimize side reactions, and ultimately accelerate the drug development process. The experimental framework provided in this guide offers a robust methodology for generating the necessary data to make a confident and evidence-based decision.

References

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: A Tool for Drug Development. Pharmaceutical Technology, 35(5), 58-69. [Link: Not Available]
  • Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 2(10), 48-56. [Link: Not Available]
  • Luminati Chemical. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link: Not Available]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • RSC Publishing. (2000). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (21), 3671-3680. [Link]

  • Szymańska, E., et al. (2018). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 38(4), 1294-1349. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link: Not Available]

Sources

Safety Operating Guide

Personal protective equipment for handling tert-Butyl (R)-2-acetylmorpholine-4-carboxylate

[1]

Executive Summary

Handling tert-Butyl (R)-2-acetylmorpholine-4-carboxylate requires a safety protocol that goes beyond standard "irritant" classifications.[1][2][3][4][5][6] While the tert-butoxycarbonyl (Boc) protecting group reduces the immediate corrosivity associated with free morpholine, this compound remains a bioactive chiral intermediate with uncharacterized chronic toxicity profiles.[1]

Critical Hazard Insight: This compound is stable under neutral conditions but potentially releases free morpholine derivatives upon exposure to strong acids or high thermal stress. The safety protocol below is designed to protect against both the parent compound and its potential degradation products.

Hazard Identification & Risk Assessment

Standard GHS Classification (Extrapolated from Analogues CAS 913642-85-0):

Hazard CategorySignal WordHazard StatementMechanism of Action
Skin Irritation WARNING H315: Causes skin irritationLipophilic Boc-group facilitates dermal absorption; potential sensitizer.[1]
Eye Irritation WARNING H319: Causes serious eye irritationMechanical abrasion (if solid) and chemical irritation to mucous membranes.[1]
STOT - SE WARNING H335: May cause respiratory irritationDust or aerosol inhalation triggers upper respiratory tract inflammation.[1]
Acute Toxicity WARNING H302: Harmful if swallowedBioactive scaffold; metabolic breakdown may yield toxic metabolites.

Expert Note: "No Data Available" on a Safety Data Sheet (SDS) for research chemicals does not imply safety. It implies unknown risk.[7] Treat this substance as a potential mutagen until proven otherwise.

The PPE Shield: Barrier Selection Matrix

The following Personal Protective Equipment (PPE) standards are non-negotiable for handling >100mg quantities.

Hand Protection (Glove Permeation Logic)

Why this matters: Morpholine derivatives can permeate standard latex rapidly. Nitrile is the baseline, but thickness matters.

TaskGlove MaterialThickness (min)Breakthrough TimeRationale
Weighing / Dry Solid Nitrile (Disposable)0.11 mm (4 mil)> 480 min (Solid)Solids have low permeation potential unless dissolved in sweat/solvent.[1]
Solution Preparation Nitrile (Double Gloved)0.11 mm (Outer)> 30 min (Solvent dependent)Protection depends on the solvent (e.g., DCM degrades Nitrile in <5 mins).
Spill Cleanup Laminate (Silver Shield)Multilayer> 480 minBroad-spectrum resistance against the compound and carrier solvents.[1]
Respiratory & Eye Protection[1][2][4][5][6][8]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are required.[3][4][5][8][9] Standard safety glasses are insufficient due to the risk of fine powder migration around the lenses.

  • Respiratory (Secondary): If fume hood is unavailable (Emergency only), use a Full-Face Respirator with P100/OV cartridges .[1]

Operational Workflow: From Storage to Disposal

This workflow integrates safety decision-making directly into the experimental process.[1]

SafeHandlingcluster_ppePPE CheckpointsStartStart: Material RetrievalInspectStep 1: Container Inspection(Check for crystallization/pressure)Start->InspectWeighStep 2: Weighing(Inside Fume Hood Only)Inspect->WeighIntegrity OKWasteStep 5: Disposal(Segregated Stream)Inspect->WasteContainer CompromisedSolubilizeStep 3: Solubilization(Avoid DCM if possible)Weigh->SolubilizeReactionStep 4: Reaction Setup(Closed System)Solubilize->ReactionReaction->WasteQuench & Dispose

Figure 1: Operational logic flow ensuring containment at every stage of the chemical lifecycle.

Detailed Protocol Steps
Step 1: Receiving & Storage[3][5][6]
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if the seal is broken.[1]

  • Verification: Visually inspect for "sweating" (degradation) or pressure buildup before opening.[1]

Step 2: Weighing (Critical Control Point)[1]
  • Engineering Control: Place balance inside the fume hood.

  • Static Control: Use an anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.

  • Technique: Use a disposable spatula. Do not return excess material to the stock container (prevents cross-contamination).[1]

Step 3: Solubilization & Reaction
  • Solvent Choice: If using Dichloromethane (DCM), be aware that DCM permeates standard nitrile gloves in <2 minutes. Change gloves immediately upon any splash.

  • Thermal Stability: Do not heat above 40°C without a reflux condenser. The Boc group is thermally stable but can degrade in acidic media, releasing gas (Isobutylene).

Step 4: Waste Disposal[3]
  • Classification: Hazardous Organic Waste (Halogen-free, unless chlorinated solvents are used).[1]

  • Quenching: If the material was treated with acid (e.g., TFA for Boc-removal), neutralize the waste stream to pH 7-9 before disposal to prevent off-gassing in the waste drum.[1]

  • Labeling: Clearly mark waste containers with "Morpholine Derivative - Potential Irritant."[1]

Emergency Response Protocols

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap/water for 15 min.[1] Do not use alcohol (enhances absorption).[1]Seek medical review if redness persists.
Eye Contact Flush at eyewash station for 15 min. Hold eyelids open.Consult ophthalmologist immediately.
Inhalation Move to fresh air.[3][5]Monitor for delayed pulmonary edema (rare but possible).[1]
Spill (<5g) Cover with absorbent pads. Wipe with dilute soap solution.Dispose of pads as hazardous waste.
Spill (>5g) Evacuate area. Don Full-Face Respirator.[1]Use chemical spill kit. Ventilate area.[2][3][4][5][6][7][8]

References

  • PubChem. (2023). Compound Summary: tert-butyl (2R)-2-formylmorpholine-4-carboxylate (Analogous Safety Data).[1] National Library of Medicine. [1]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Guide.[1]

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Ed).[1][1]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.